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Core Science & Biosynthesis

Foundational

Structural Elucidation, Mechanistic Origins, and Analytical Profiling of Azithromycin Impurity D: A Comprehensive Technical Guide

Executive Summary Azithromycin is a broad-spectrum macrolide antibiotic heavily utilized in global healthcare. During its commercial synthesis and formulation, various structurally related impurities emerge, necessitatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azithromycin is a broad-spectrum macrolide antibiotic heavily utilized in global healthcare. During its commercial synthesis and formulation, various structurally related impurities emerge, necessitating rigorous monitoring to comply with ICH, USP, and EP regulatory frameworks. Azithromycin Impurity D , pharmacopeially recognized as1[1], is a critical quality attribute (CQA). This whitepaper provides an in-depth technical analysis of Impurity D, detailing its chemical architecture, the mechanistic causality of its formation, and field-proven analytical protocols for its quantification.

Chemical Identity & Structural Elucidation

Azithromycin Impurity D is a 15-membered azalide derivative. The core structural divergence from the active pharmaceutical ingredient (API), Azithromycin, occurs at the C-14 position of the macrolactone ring. While azithromycin possesses a standard methyl group at C-14, Impurity D features a hydroxymethyl substitution, significantly altering its polarity and chromatographic behavior[2].

Table 1: Physicochemical and Structural Properties
PropertySpecification / Value
Chemical Name (IUPAC) 14-Demethyl-14-(hydroxymethyl)azithromycin[1]
Pharmacopeial Synonyms Azithromycin Impurity F (USP), Azithromycin Impurity D (EP)[1]
CAS Registry Number 612069-26-8[2]
Molecular Formula C38H72N2O13[1]
Molecular Weight 764.98 g/mol [1]
pKa 13.10 ± 0.70[]
Solubility Soluble in Methanol (EP Diluent) and DMSO[4][5]

Mechanistic Origins & Causality

The presence of Impurity D is fundamentally tied to the biosynthetic and synthetic history of the azithromycin molecule. Azithromycin is semi-synthetically derived from Erythromycin A.

  • Fermentation Carryover: Erythromycin A is produced via the fermentation of Saccharopolyspora erythraea. Minor biosynthetic variations during polyketide chain elongation can yield analogs with altered side chains, specifically a 14-hydroxymethyl variant instead of the standard 14-methyl group.

  • Synthetic Propagation: When this variant precursor undergoes the standard azithromycin synthesis pathway, the C-14 hydroxymethyl group remains chemically inert. It survives the oxime formation, the Beckmann rearrangement (ring expansion), and the final reductive N-methylation (Eschweiler-Clarke reaction). Consequently, the structural anomaly is carried over into the final product matrix, forming Azithromycin Impurity D.

Understanding this causality is critical for process chemists: controlling Impurity D requires stringent quality control of the starting Erythromycin A precursor rather than merely optimizing the downstream synthetic steps.

Pathway A Erythromycin Precursor (14-hydroxymethyl variant) B Oxime Formation A->B NH2OH C Beckmann Rearrangement (Ring Expansion) B->C Imine intermediate D Reduction & N-Methylation C->D Aza-erythromycin analog E Azithromycin Impurity D (14-Demethyl-14-hydroxymethyl) D->E Eschweiler-Clarke rxn

Figure 1: Synthetic carryover pathway illustrating the formation of Azithromycin Impurity D.

Analytical Methodologies & Protocols

Analyzing Azithromycin and its impurities requires highly specific chromatographic conditions due to the molecule's unique physicochemical traits. Because Impurity D is a basic compound containing a tertiary amine within its desosamine sugar moiety, it exhibits strong interactions with residual silanols on silica-based stationary phases. To counteract this causality and prevent severe peak tailing, the mobile phase must be buffered to a slightly basic pH. Furthermore, macrolides lack a conjugated aromatic system, meaning they do not possess a strong UV chromophore. Consequently, detection must be performed at a low wavelength or via Mass Spectrometry[6].

Table 2: Recommended HPLC Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium phosphate buffer (pH 8.0)
Mobile Phase B Acetonitrile / Methanol (Gradient Elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ESI-MS (Positive ion mode)
Column Temperature 50°C
Step-by-Step Experimental Protocol for QC Profiling

This protocol is engineered as a self-validating system . The mandatory System Suitability Test (SST) acts as an internal logic gate: if the column chemistry degrades or the buffer pH drifts, the resolution factor (Rs) between the closely eluting API and Impurity D will fall below the required threshold, preventing the reporting of false-negative impurity profiles.

  • Standard Preparation: Accurately weigh 25 mg of highly characterized 7[7]. Dissolve in 25 mL of Methanol (EP Diluent) to create a 1 mg/mL stock solution[5]. Store strictly at 2-8°C to prevent degradation[].

  • Sample Preparation: Weigh the Azithromycin API sample and dissolve it in the mobile phase to achieve a nominal concentration of 10 mg/mL. Spike a secondary vial with the Impurity D stock solution to validate the Limit of Quantitation (LOQ).

  • System Suitability Testing (SST): Inject a resolution mixture containing Azithromycin, Impurity A, and Impurity D. Ensure the resolution factor (Rs) between Azithromycin and Impurity D is ≥ 1.5. Causality note: The elevated column temperature (50°C) is critical here; it reduces the viscosity of the mobile phase and sharpens the bulky macrolide peaks, ensuring baseline separation.

  • Chromatographic Run: Execute the gradient elution. Impurity D typically elutes at a relative retention time (RRT) distinct from the main API peak due to the increased polarity imparted by the extra hydroxyl group at C-14.

  • Data Analysis: Calculate the percentage of Impurity D using the area normalization method or against an external calibration curve. Ensure the calculated value falls below the specific regulatory limits set for Abbreviated New Drug Applications (ANDA)[1].

Workflow S1 1. Sample & Standard Prep (Methanol Diluent, 2-8°C Storage) S2 2. System Suitability Testing (Verify Rs ≥ 1.5 at 50°C) S1->S2 S3 3. HPLC Separation (C18, pH 8.0 Buffer/MeCN Gradient) S2->S3 S4 4. Detection & Integration (UV 210 nm / ESI-MS) S3->S4

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Impurity D.

References

  • Veeprho: Azithromycin EP Impurity D | CAS 612069-26-8 URL:[Link][1]

  • Anant Pharmaceuticals Pvt. Ltd.: CAS 612069-26-8 Azithromycin Impurity D URL:[Link][2]

  • UnitedLab: Azithromycin EP Impurity D | Azithromycin USP RC - D URL: [Link][4]

  • Allmpus: Azithromycin EP Impurity D - Research and Development URL:[Link][5]

  • IndiaMART: 98% Azithromycin Impurity D, 25mg, Lab Grade URL:[Link][7]

  • Alfa Omega Pharma: Azithromycin Impurities | Certified Reference Substance URL:[Link][6]

Sources

Exploratory

A Comprehensive Resource for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Azithromycin Impurity D (CAS 612069-26-8) Introduction Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety profi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Azithromycin Impurity D (CAS 612069-26-8)

Introduction

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety profile are paramount, necessitating stringent control over its purity. In the landscape of pharmaceutical manufacturing, the identification, characterization, and control of impurities are critical to ensuring the quality and safety of the final drug product.[1] Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] This technical guide provides a detailed examination of a specific, significant impurity: Azithromycin Impurity D.

This document will delve into the fundamental chemical properties of Azithromycin Impurity D, its structural relationship to the parent compound, its significance in quality control, and the analytical methodologies employed for its detection and quantification. The information presented herein is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development and manufacturing of azithromycin-based pharmaceuticals.

Chemical Identity and Physicochemical Properties

Azithromycin Impurity D, identified by the CAS number 612069-26-8, is a known related substance of azithromycin.[2] It is also referred to as Azithromycin F in the European Pharmacopoeia (EP).[3][4] A thorough understanding of its chemical and physical properties is the foundation for its effective analysis and control.

PropertyValueSource(s)
CAS Number 612069-26-8[2][3][4][5][6]
Molecular Formula C₃₈H₇₂N₂O₁₃[2][3][4][5][6][7][8][9]
Molecular Weight 765.00 g/mol [2][3][4][5][6][8]
Chemical Name 14-Demethyl-14-(hydroxymethyl)azithromycin[2][3][4][5][6][8][9]
Synonyms Azithromycin F (EP)[2][3][4]
Appearance Off-white solid[6]
Solubility Soluble in USP/EP diluents (e.g., Methanol)[6]
Storage -20°C under an inert atmosphere[6]

Structural Elucidation and Relationship to Azithromycin

Azithromycin Impurity D is structurally very similar to the parent azithromycin molecule. The key difference lies in the substitution at the 14th position of the macrolide ring. In Azithromycin Impurity D, the methyl group present at this position in azithromycin is replaced by a hydroxymethyl group. This seemingly minor modification can impact the molecule's physicochemical properties and potentially its biological activity.

G cluster_azithromycin Azithromycin cluster_impurity_d Azithromycin Impurity D A Macrolide Ring A_Me C14-CH₃ A->A_Me at position 14 D Macrolide Ring D_CH2OH C14-CH₂OH A_Me->D_CH2OH Structural Modification D->D_CH2OH at position 14

Caption: Structural relationship between Azithromycin and Impurity D.

Significance in Pharmaceutical Quality Control

The presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of a drug.[1] For azithromycin, the control of related substances like Impurity D is a regulatory requirement. This impurity may exhibit different toxicological profiles or reduced therapeutic activity compared to the parent drug.[1][10] Therefore, robust analytical methods are essential for its detection and quantification to ensure that its levels in the final drug product remain below the established acceptance criteria defined by pharmacopeias and regulatory bodies.

Azithromycin Impurity D is often used as a reference standard in analytical laboratories for several key purposes:[3][9][11]

  • Method Development and Validation: To develop and validate analytical methods capable of separating and quantifying this impurity from azithromycin and other related substances.

  • Quality Control (QC) Testing: For routine testing of raw materials and finished products to ensure compliance with purity specifications.

  • Stability Studies: To monitor the formation of Impurity D over time under various storage conditions, which helps in determining the shelf-life of the drug product.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most widely employed technique for the analysis of azithromycin and its impurities.[10][12][13][14] The method's sensitivity, specificity, and robustness make it suitable for routine quality control applications.

Typical HPLC-UV Method Parameters
ParameterTypical ConditionSource(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient elution with a mixture of phosphate buffer, acetonitrile, and methanol[10][13]
Detection Wavelength 210 nm[10][12]
Column Temperature 50-55 °C[10][13]
Flow Rate 0.9 - 1.2 mL/min[10][12]
Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the determination of Azithromycin Impurity D in a drug substance. This protocol should be validated for its intended use.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a phosphate buffer solution (e.g., anhydrous dibasic sodium phosphate) and adjust the pH as required (e.g., pH 8.9).[10]

    • Mobile Phase B: Prepare a mixture of acetonitrile and methanol.[10]

    • Diluent: A suitable mixture of the mobile phase components.

    • Standard Solution: Accurately weigh and dissolve Azithromycin Impurity D reference standard in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the azithromycin sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the table above.

    • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Injection and Analysis:

    • Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

    • Record the chromatograms and identify the peaks based on their retention times relative to the standard.

  • Quantification:

    • Calculate the amount of Azithromycin Impurity D in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard in the standard chromatogram.

Caption: A typical workflow for the analysis of Azithromycin Impurity D.

Conclusion

A comprehensive understanding of Azithromycin Impurity D is indispensable for ensuring the quality, safety, and efficacy of azithromycin drug products. This guide has provided a detailed overview of its chemical identity, molecular characteristics, and its significance in pharmaceutical analysis. The outlined analytical methodologies, particularly HPLC-UV, serve as a robust framework for its detection and quantification. By implementing rigorous analytical controls for this and other impurities, pharmaceutical manufacturers can confidently deliver high-quality medications to patients worldwide.

References

  • Dr. Ashavin. Azithromycin EP Impurity D | 612069-26-8.
  • SynZeal. Azithromycin EP Impurity D | 612069-26-8.
  • Pharmaffiliates. CAS No : 612069-26-8| Product Name : Azithromycin - Impurity D.
  • Allmpus. azithromycin ep impurity d.
  • Simson Pharma Limited. Azithromycin EP Impurity D | CAS No- 612069-26-8.
  • PI & PI Biotech Inc. Azithromycin Impurity D (EP).
  • Quality Control Chemicals (QCC). Azithromycin-D3.
  • Chemicea Pharmaceuticals. Azithromycin EP Impurity D | CAS No- 612069-26-8.
  • Silva, et al. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 2022.
  • Sivasubramanian, L. Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 2010.
  • Barbas, C., et al. LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 2003.
  • Pharmaffili
  • Antec Scientific. Azithromycin According to USP method.
  • Google Patents. CN104297383A - Method of separating and detecting azithromycin and impurities of the.
  • SynThink. Azithromycin EP Impurity D | 612069-26-8.
  • SynThink.
  • Silva, et al. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 2022.
  • Li, R., et al. Identification, Characterization, Synthesis, and Strategy for Minimization of Potential Impurities Observed in the Synthesis of Solithromycin. ACS Omega, 2017.

Sources

Foundational

Mechanism of Azithromycin degradation into Impurity D

An In-Depth Technical Guide to the Formation, Degradation Kinetics, and Analytical Resolution of Azithromycin Impurity D Executive Summary Azithromycin is a broad-spectrum, 15-membered semi-synthetic azalide antibiotic d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation, Degradation Kinetics, and Analytical Resolution of Azithromycin Impurity D

Executive Summary

Azithromycin is a broad-spectrum, 15-membered semi-synthetic azalide antibiotic derived from erythromycin A. Due to the complexity of its macrocyclic lactone ring and the semi-synthetic nature of its production, azithromycin is highly susceptible to both process-related impurity carryover and environmental degradation[1][2]. Among the most critical impurities monitored by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) is Azithromycin Impurity D (designated as Azithromycin F in the USP)[3][4].

Chemically identified as 14-demethyl-14-(hydroxymethyl)azithromycin (Molecular Formula: C38H72N2O13), this impurity differs from the active pharmaceutical ingredient (API) by the presence of a single additional oxygen atom[4][]. This whitepaper elucidates the dual-pathway mechanism responsible for the formation of Impurity D, detailing both its biosynthetic origins and its oxidative degradation kinetics, while providing a self-validating analytical protocol for its isolation and quantification.

Structural Elucidation and Nomenclature

To understand the mechanism of formation, one must first decode the nomenclature. The chemical name 14-demethyl-14-(hydroxymethyl)azithromycin relies on the systematic IUPAC numbering of the 15-membered azalide ring (1-oxa-6-azacyclopentadecan-15-one)[].

  • Position 15 is the lactone carbonyl carbon.

  • Position 14 is the carbon strictly alpha ( α ) to the lactone carbonyl (corresponding to the C-2 position in traditional macrolide numbering)[][6].

In standard azithromycin (C38H72N2O12), this α -carbon bears a methyl group. In Impurity D, this methyl group is oxidized to a hydroxymethyl group (–CH₂OH), increasing the molecular weight from 749.0 g/mol to 765.0 g/mol [4][][7].

Dual Mechanisms of Impurity D Formation

The presence of Impurity D in formulated azithromycin is not strictly a result of poor storage; it is a "dual-origin" compound. It acts as both a process-related synthetic carryover and a post-formulation degradation product [6][8][9].

Pathway A: Semi-Synthetic Carryover (The Biosynthetic Route)

Azithromycin is synthesized via a multi-step semi-synthetic conversion of naturally fermented Erythromycin A[2]. During the fermentation of Saccharopolyspora erythraea, aberrant polyketide synthase activity or post-macrolactonization oxidation frequently yields Erythromycin F (16-hydroxyerythromycin) as a minor byproduct[6][10].

If Erythromycin F is not completely purged during the crystallization of the Erythromycin A starting material, it acts as a parallel substrate during the azithromycin synthesis. It undergoes the exact same chemical transformations as the primary API:

  • Oximation : Reaction with hydroxylamine hydrochloride to form the oxime.

  • Beckmann Rearrangement : Conversion of the oxime into a 6,9-imino ether.

  • Reduction & Methylation : Reduction of the imino ether to the secondary amine, followed by Eschweiler-Clarke reductive methylation to form the tertiary N-methyl azalide[2].

Because the hydroxymethyl group at the α -carbon is sterically unhindered and chemically stable under these specific reaction conditions, Erythromycin F is quantitatively converted into Azithromycin Impurity D[6].

Pathway B: Oxidative Stress Degradation

Once formulated, azithromycin remains susceptible to oxidative degradation, particularly under the influence of UV irradiation, transition metal impurities, or reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂)[11][12].

The α -carbon of the macrolactone ring is inherently activated. Under oxidative stress, hydroxyl radicals (OH•) abstract a hydrogen atom from the C-14 methyl group. The resulting carbon-centered radical is stabilized by hyperconjugation and the adjacent lactone carbonyl. Subsequent oxygen rebound (reaction with dissolved O₂ or ROS) yields the hydroxymethyl derivative, identical to the process-related Impurity D[11][12].

Mechanism EryA Erythromycin A (Fermentation Product) EryF Erythromycin F (Biosynthetic Impurity) EryA->EryF In vivo oxidation SemiSynthA Semi-Synthesis (Oxime -> Rearrangement -> Methylation) EryA->SemiSynthA SemiSynthF Semi-Synthesis (Oxime -> Rearrangement -> Methylation) EryF->SemiSynthF Azi Azithromycin (API) C38H72N2O12 SemiSynthA->Azi ImpD Azithromycin Impurity D C38H72N2O13 SemiSynthF->ImpD Azi->ImpD Oxidative Degradation (ROS, H2O2, UV) Radical Abstraction at C-14 Methyl

Fig 1: Dual-pathway formation of Azithromycin Impurity D via synthesis and degradation.

Analytical Resolution: Stability-Indicating HPLC-UV/MS Protocol

To accurately quantify Impurity D and distinguish it from the 22 other known azithromycin impurities, a highly specific reversed-phase high-performance liquid chromatography (RP-HPLC) method is required[13][14].

Causality in Chromatographic Parameter Selection
  • Elevated Column Temperature (55 °C) : Macrolide antibiotics are notorious for exhibiting severe peak broadening and splitting at room temperature. This is caused by the slow interconversion of multiple conformational isomers of the 15-membered macrocycle on the chromatographic timescale. Elevating the column temperature to 55 °C accelerates this thermodynamic exchange, coalescing the conformers into a single, sharp, quantifiable peak[1][13].

  • Alkaline Mobile Phase (pH 8.2) : Azithromycin contains two basic tertiary amine groups (desosamine nitrogen and the azalide ring nitrogen) with pKa values around 8.5–9.0. Operating at a mildly alkaline pH of 8.2 ensures these amines remain largely un-ionized. This maximizes their hydrophobic retention on the C18 stationary phase and prevents severe peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica matrix[1][15].

Step-by-Step HPLC-UV Methodology

1. Reagent Preparation:

  • Buffer: Prepare a 0.05 M anhydrous dibasic sodium phosphate ( K2​HPO4​ ) solution. Adjust the pH to exactly 8.2 using dilute phosphoric acid or sodium hydroxide[1].

  • Mobile Phase: Isocratic or gradient mixture of Buffer (40%), Acetonitrile (60%), and Methanol (as a modifier if gradient is used)[1][13].

2. Chromatographic Conditions:

  • Column: Kromasil KR 100-5C18 or Waters XBridge C18 (250 × 4.6 mm, 5 µm)[1][16].

  • Flow Rate: 0.9 mL/min to 1.0 mL/min[1][15].

  • Column Temperature: 55 °C[13].

  • Detection: UV at 210 nm (capturing the weak absorption of the lactone carbonyl)[1][13][16].

  • Injection Volume: 50 µL[16].

3. Sample Preparation (Forced Degradation): To validate the method for Impurity D, subject the Azithromycin standard (7 mg/mL in diluent) to oxidative stress using 0.5% H2​O2​ at room temperature for 30 minutes, or thermal stress at 55 °C for 2 months[1][16].

HPLC_Workflow Sample Azithromycin Sample (7 mg/mL) Stress Oxidative Stress (0.5% H2O2, 30 min) Sample->Stress HPLC RP-HPLC (C18) Temp: 55°C | pH: 8.2 Stress->HPLC Detection UV Detection (210 nm) HPLC->Detection Data Impurity D Peak (RRT ~0.22 - 0.26) Detection->Data

Fig 2: Stability-indicating analytical workflow for Azithromycin Impurity D isolation.

Quantitative Data Summary

Under the optimized conditions, Impurity D elutes prior to the main azithromycin peak due to the increased polarity imparted by the hydroxymethyl group.

CompoundMolecular Weight ( g/mol )Relative Retention Time (RRT)Detection WavelengthOrigin Pathway
Azithromycin (API) 749.01.00210 nmSemi-synthetic
Impurity D (Azi F) 765.0~0.22 - 0.26[1][17]210 nmProcess / Oxidative
Impurity E 720.9~0.54[18]210 nmProcess (N-demethylation)
Impurity I 735.0~0.20[18]210 nmProcess / Degradation

(Note: Exact RRT values fluctuate slightly based on the specific column chemistry and exact gradient profile utilized, but Impurity D consistently presents as an early-eluting polar degradant[1][17]).

Conclusion

The control of Azithromycin Impurity D requires a holistic approach to pharmaceutical quality. Because it is generated both as a biosynthetic carryover from Erythromycin F and as an oxidative degradation product of the final API, mitigation strategies must span the entire drug lifecycle. This includes stringent purification of the erythromycin starting material, inert atmospheric controls during the Beckmann rearrangement, and the use of antioxidant excipients in the final dosage form to prevent radical-mediated α -carbon hydroxylation.

References

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. Available at:[Link]

  • Degradation products of azithromycin, and methods for their identification (WO2004087729A1). Google Patents.
  • Degradation products of azithromycin, and methods for their identification (CA2520192A1). Google Patents.
  • 98% Azithromycin Impurity D, 25mg, Lab Grade. IndiaMART. Available at:[Link]

  • Azithromycin EP Impurity D | Azithromycin USP RC - D. UnitedLab. Available at:[Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. Available at:[Link]

  • Azithromycin - Impurity D. Pharmaffiliates. Available at:[Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. ResearchGate. Available at:[Link]

  • Azithromycin Impurities and Related Compound. Veeprho. Available at:[Link]

  • Method of separating and detecting azithromycin and impurities (CN104297383A). Google Patents.
  • Erythromycin F | C37H67NO14 | CID 9918474. PubChem. Available at:[Link]

  • Erythromycin EP Impurity A (Free Base) | CAS 82230-93-1. Veeprho. Available at:[Link]

Sources

Exploratory

14-Demethyl-14-(hydroxymethyl)azithromycin physical and chemical properties

A Comprehensive Overview for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed examination of the physical and chemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Overview for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 14-Demethyl-14-(hydroxymethyl)azithromycin, a known impurity and derivative of the widely-used macrolide antibiotic, azithromycin. This document is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development, quality control, and analytical sciences. The guide synthesizes available data on the compound's identity, physicochemical characteristics, and analytical methodologies, offering insights grounded in established scientific principles. By presenting this information in a structured and accessible format, this guide aims to facilitate a deeper understanding of this specific azithromycin-related compound and its implications in pharmaceutical research and manufacturing.

Introduction and Compound Identification

14-Demethyl-14-(hydroxymethyl)azithromycin is a close structural analog of azithromycin, a prominent member of the azalide class of antibiotics. It is primarily recognized as a process impurity and potential degradation product in the manufacturing of azithromycin.[1] Understanding the properties of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. In various pharmacopeias, this compound is also referred to as Azithromycin Impurity D or Azithromycin F.[2][3][4]

The structural modification, specifically the substitution of a methyl group at the 14th position of the aglycone ring with a hydroxymethyl group, can influence the molecule's physical and chemical behavior. This guide will delve into these properties, providing a foundational understanding for its analytical detection, synthesis, and potential biological relevance.

Table 1: Compound Identification

IdentifierValue
Chemical Name 14-Demethyl-14-(hydroxymethyl)azithromycin
Synonyms Azithromycin Impurity D, Azithromycin F
CAS Number 612069-26-8[5]
Molecular Formula C38H72N2O13[5]
Molecular Weight 764.98 g/mol [5]

Physicochemical Properties

The physicochemical properties of a pharmaceutical compound are critical determinants of its behavior, from formulation and stability to its pharmacokinetic profile. While specific experimental data for 14-Demethyl-14-(hydroxymethyl)azithromycin is limited, reasonable inferences can be drawn from the extensive data available for its parent compound, azithromycin.

Physical Properties

Table 2: Physical Properties of 14-Demethyl-14-(hydroxymethyl)azithromycin

PropertyValue/DescriptionSource/Inference
Appearance White to off-white solid[6]
Melting Point Not explicitly reported. As a high molecular weight solid, it is expected to have a distinct melting point. For comparison, the melting point of Azithromycin is approximately 113-115°C.[7][8]Inferred
Boiling Point 852.4 °C (Predicted)[6]
Density 1.21 g/cm³ (Predicted)[6]
Storage Recommended to be stored at 2-8°C in a refrigerator.[4][6]
Solubility

The solubility of 14-Demethyl-14-(hydroxymethyl)azithromycin is a key parameter for its extraction, purification, and analytical characterization.

Table 3: Solubility Profile of 14-Demethyl-14-(hydroxymethyl)azithromycin

SolventSolubilitySource/Inference
DMSO Soluble[6]
Ethanol Expected to be freely soluble, similar to Azithromycin (approx. 16 mg/mL).[9]Inferred
Methanol Expected to be soluble.Inferred
Acetonitrile Expected to be soluble.Inferred
Water Expected to be practically insoluble, similar to Azithromycin.[7]Inferred
Aqueous Buffers Sparingly soluble, with solubility dependent on pH.Inferred from Azithromycin[9]

The presence of the additional hydroxyl group in 14-Demethyl-14-(hydroxymethyl)azithromycin may slightly increase its polarity compared to azithromycin, potentially leading to minor differences in its solubility profile.

Acidity (pKa)

The basicity of the tertiary amine in the desosamine sugar moiety is a defining characteristic of azithromycin and its derivatives. The pKa value is critical for understanding its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and binding to its target.

While a specific pKa for 14-Demethyl-14-(hydroxymethyl)azithromycin has not been reported, it is expected to be very similar to that of azithromycin, which is approximately 8.7-9.0 .[10] The structural modification at the C-14 position of the aglycone ring is distant from the ionizable desosamine sugar and is therefore unlikely to significantly alter the pKa.

Chemical Stability and Degradation

The stability of a drug substance and its impurities is a critical aspect of pharmaceutical development. The degradation of azithromycin has been studied under various stress conditions, providing a valuable framework for understanding the stability of 14-Demethyl-14-(hydroxymethyl)azithromycin.

Azithromycin is known to be susceptible to degradation under acidic conditions, where the cladinose sugar can be hydrolyzed.[11][12] It is also reported to degrade under exposure to light and elevated temperatures.[13] The degradation profile of azithromycin in buffered solutions is pH-dependent, with the formation of desosaminylazithromycin being a major degradation product at pH 6.0.[14] At a higher pH, the degradation can also occur through the opening of the lactone ring.[14] Given its structural similarity, 14-Demethyl-14-(hydroxymethyl)azithromycin is likely to exhibit a similar degradation pattern.

Synthesis and Formation

14-Demethyl-14-(hydroxymethyl)azithromycin is typically formed as an impurity during the synthesis of azithromycin. A method for the specific synthesis of this compound, referred to as "azithromycin impurity F," has been described in a patent. The process involves a "one-pot" method starting from azithromycin. While the full details are proprietary, the synthesis involves the use of iodine and potassium carbonate in methanol, followed by recrystallization from acetone.

Analytical Methodologies

The accurate detection and quantification of 14-Demethyl-14-(hydroxymethyl)azithromycin are essential for the quality control of azithromycin. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for the analysis of azithromycin and its impurities.[1][13][15][16]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 14-Demethyl-14-(hydroxymethyl)azithromycin.

Materials and Reagents:

  • 14-Demethyl-14-(hydroxymethyl)azithromycin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Hypersil GOLD C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium acetate solution (30 mmol/L, pH 6.8) and acetonitrile (18:82, v/v).[15]

  • Flow Rate: 0.7 mL/min[15]

  • Column Temperature: 60 °C[15]

  • Detection Wavelength: 210 nm[15][17]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of 14-Demethyl-14-(hydroxymethyl)azithromycin reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Prepare the sample containing 14-Demethyl-14-(hydroxymethyl)azithromycin by dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 14-Demethyl-14-(hydroxymethyl)azithromycin based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank samples and samples spiked with the analyte and other potential impurities to ensure no interference at the retention time of 14-Demethyl-14-(hydroxymethyl)azithromycin.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at a specific concentration. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Biological Activity and Significance

As an impurity of azithromycin, the primary concern regarding 14-Demethyl-14-(hydroxymethyl)azithromycin is its potential impact on the safety and efficacy of the final drug product. Impurities can potentially reduce the antibacterial activity of the parent drug or introduce toxicity.[1]

Currently, there is a lack of specific studies on the standalone biological activity or unique signaling pathways of 14-Demethyl-14-(hydroxymethyl)azithromycin. Its mechanism of action is presumed to be similar to that of azithromycin, which involves binding to the 50S ribosomal subunit of susceptible bacteria and inhibiting protein synthesis. However, the structural modification could potentially alter its binding affinity and, consequently, its antibacterial potency. Further research is warranted to elucidate any distinct pharmacological or toxicological profile of this compound.

Conclusion

14-Demethyl-14-(hydroxymethyl)azithromycin is a significant related substance of azithromycin that requires careful monitoring and control during drug manufacturing. This technical guide has consolidated the available information on its physical and chemical properties, providing a valuable resource for scientists in the pharmaceutical industry. While a comprehensive dataset for this specific impurity is still developing, the knowledge of its parent compound, azithromycin, offers a strong foundation for its characterization. The analytical methodologies outlined here provide a robust framework for its quantification, ensuring the quality and safety of azithromycin-based therapies. Future research should focus on obtaining more precise experimental data for its physicochemical properties and investigating its specific biological activity to fully understand its impact.

References

  • Azithromycin | C38H72N2O12 | CID 447043 - PubChem. National Center for Biotechnology Information. [Link]

  • Al-Rimawi, F. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Der Pharma Chemica, 9(18), 71-78.
  • Azithromycin: Chemical Structure Overview. Scribd. [Link]

  • E-Sayed, G. A., & Youssef, N. F. (2011). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds.
  • Azithromycin Impurity D. Briti Scientific. [Link]

  • 14-Demethyl-14-(hydroxymethyl)azithromycin. Advent Chembio. [Link]

  • Wang, J., et al. (2014). Measurement and Correlation of Solubility of Azithromycin Monohydrate in Five Pure Solvents.
  • Silva, J. P. S., et al. (2021). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 32(8), 1633-1644.
  • Curatolo, W., et al. (2011). Effects of Food on a Gastrically Degraded Drug: Azithromycin Fast-Dissolving Gelatin Capsules and HPMC Capsules. The AAPS Journal, 13(2), 244-250.
  • Sudheer, M., et al. (2012). Development of Stability Indicating RP-HPLC Method for Simultaneous Determination of Azithromycin and Ambroxol HCl (SR) in the Tablet Formulation. Der Pharma Chemica, 4(3), 803-810.
  • Sreekanth, N., et al. (2013). Development and Validation of a Precise LC Method for the Determination of Drug Release during Dissolution profile in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 4(11), 4307-4314.
  • Cao, X., et al. (2020). Solubility and ternary phase diagram of azithromycin dihydrate in water-organic solvent. Journal of Molecular Liquids, 301, 112443.
  • Azithromycin EP Impurity D. SynZeal. [Link]

  • Azithromycin Impurity D (EP). Analytica Chemie. [Link]

  • Azithromycin - Impurity D. Pharmaffiliates. [Link]

  • Cao, X., et al. (2020). Solubility determination and correlation for azithromycin monohydrate and dihydrate in solvent mixtures. Journal of Molecular Liquids, 301, 112443.
  • CN104558069A - Synthesis method for macrolide impurities.
  • Curatolo, W., et al. (2011). Effects of food on a gastrically degraded drug: azithromycin fast-dissolving gelatin capsules and HPMC capsules. Pharmaceutical research, 28(2), 336–343.
  • G. C. F., et al. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of Pharmaceutical and Biomedical Analysis, 158, 47-53.
  • Al-Qahtani, S. D., & Al-Anazi, M. S. (2025). Photocatalytic degradation of azithromycin and ceftriaxone using synthesized Ag/g-C3N4/Fe3O4 nanocomposites in aqueous solution. Scientific Reports, 15(1), 1-15.
  • Al-Anazi, M. S., & Al-Qahtani, S. D. (2024).
  • Pfizer Brand of Azithromycin | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Compound: AZITHROMYCIN (CHEMBL529). ChEMBL. [Link]

Sources

Foundational

Toxicity and Genotoxic Potential of Azithromycin Macrolide Impurities: A Comprehensive Technical Guide

Executive Summary Azithromycin is a broad-spectrum macrolide antibiotic with a well-established clinical safety profile. Extensive preclinical evaluations, including Ames tests and mammalian chromosomal aberration assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azithromycin is a broad-spectrum macrolide antibiotic with a well-established clinical safety profile. Extensive preclinical evaluations, including Ames tests and mammalian chromosomal aberration assays, have definitively shown that the active pharmaceutical ingredient (API) itself lacks genotoxic potential[1]. However, the semi-synthetic production of azithromycin from erythromycin A—as well as its subsequent degradation—generates a complex profile of structurally related impurities. Recent toxicological profiling reveals that specific synthetic by-products and degradation species exhibit pronounced hepatotoxicity, gastrointestinal (GI) toxicity, and genotoxicity[2][3].

This whitepaper provides an authoritative, in-depth framework for drug development professionals to evaluate, quantify, and control azithromycin impurities. By synthesizing structure-toxicity relationships with ICH M7 regulatory guidelines, we outline self-validating experimental protocols to ensure API purity and patient safety.

The Structural Basis of Macrolide Impurity Toxicity

The toxicity of azithromycin impurities is not uniform; it is highly dependent on specific functional group modifications, primarily at the C5 position of the lactone ring[2].

Hepatotoxicity: The Role of N-Atom Charge and Lipophilicity

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling demonstrates that Impurities H and L possess exceptionally high topological polar surface area (TPSA) and logP values, indicating high lipophilicity and rapid in vivo absorption[2][4]. The causality of their severe cholestatic hepatotoxicity lies in the nitrogen (N) atoms on the C5 side chain. Impurities H and L feature electron-donating groups that alter the N-atom charge, facilitating aggressive binding to hepatic targets and triggering the overexpression of the c-fos proto-oncogene[2][4]. Conversely, Impurity F contains an electron-withdrawing aldehyde group, which alters the charge dynamics and results in comparatively moderate hepatotoxicity[4].

Gastrointestinal Toxicity: Receptor-Mediated Pathways

Impurity J (3'-Decladinosyl azithromycin) is the primary acid degradation product of the API. Unlike the parent compound, Impurity J exhibits severe GI toxicity. Mechanistic studies reveal that this toxicity is driven by a high-affinity interaction with the growth hormone secretagogue receptor (GHSR), leading to pronounced transcriptional alterations in the digestive system[5].

ToxicityWorkflow A Azithromycin Impurities (e.g., Impurity H, L, J) B In Silico ADMET Prediction (TPSA, logP, N-atom charge) A->B C Molecular Docking (FosB/JunD bZIP domain) A->C D In Vitro Validation (L02 Cells, CCK-8/LDH Assays) B->D C->D E In Vivo Validation (Zebrafish Hepatotoxicity Model) D->E F Toxicity Profiling & ICH M7 Classification E->F

Integrative workflow for assessing macrolide impurity toxicity from in silico to in vivo models.

Genotoxic Impurities (GTIs) in Semi-Synthesis

While the API is non-mutagenic, the multi-step semi-synthesis of azithromycin introduces reagents that generate Potential Genotoxic Impurities (PGIs). A critical GTI identified in this pathway is acetone oxime-O-p-methylsulfonate [3][6].

Mechanism of Formation

During the conversion of erythromycin to azithromycin, an oximation step is required. Hydroxylamine hydrochloride reacts with acetone to form acetone oxime. Subsequent esterification with p-toluenesulfonyl chloride yields acetone oxime-O-p-methylsulfonate[6][7]. This sulfonate ester is highly DNA-reactive; even at trace concentrations, it can cause deleterious changes to genetic material, promoting tumorigenesis[3][8].

ICH M7 Regulatory Thresholds

Under the , DNA-reactive impurities must be strictly controlled. The Threshold of Toxicological Concern (TTC) dictates that the acceptable intake of an unstudied mutagenic chemical is 1.5 μ g/day over a lifetime, which limits the theoretical carcinogenic risk to less than 1 in 100,000 (<10^-5)[8][9].

GTIPurge A Erythromycin A Semi-synthesis B Oximation Step (Acetone + Hydroxylamine) A->B C Esterification (p-Toluenesulfonyl Chloride) B->C D Acetone oxime-O-p-methylsulfonate (Genotoxic Impurity) C->D E API Purification (Fate & Purge) D->E F HPLC Control (< 1.5 μg/day TTC) E->F

Formation and regulatory control pathway of genotoxic impurity acetone oxime-O-p-methylsulfonate.

Quantitative Data Summary

To facilitate rapid risk assessment, the structural and toxicological profiles of key azithromycin impurities are summarized below:

CompoundOriginKey Structural TraitPrimary ToxicityTarget / Mechanism
Azithromycin (API) Semi-synthesisMacrolide lactone ringNone (Non-genotoxic)Antimicrobial (Ribosomal binding)[1]
Impurity H Synthetic by-productElectron-donating N-group at C5Severe HepatotoxicityHigh TPSA/logP; c-fos overexpression[2][4]
Impurity L Synthetic by-productElectron-donating N-group at C5Severe HepatotoxicityHigh TPSA/logP; c-fos overexpression[2][4]
Impurity F Synthetic by-productElectron-withdrawing aldehyde at NModerate HepatotoxicityAltered N-atom charge[4]
Impurity J Acid degradation3'-Decladinosyl structureSevere GI ToxicityGHSR interaction[5]
Acetone oxime-O-p-methylsulfonate Synthetic intermediateSulfonate esterGenotoxicity (Mutagenic)Direct DNA-reactivity[3][6]

Experimental Protocols: Self-Validating Systems

To ensure robust regulatory submissions, toxicity evaluations must be designed as self-validating systems. This means incorporating internal controls and orthogonal validation steps (e.g., linking in silico predictions directly to in vitro and in vivo outcomes) to eliminate false positives/negatives.

Protocol 1: Integrative Hepatotoxicity Assessment (In Silico to In Vivo)

Rationale: Traditional ADMET profiles are difficult to quantify directly in in vivo models like zebrafish[2]. Because macrolide-induced hepatotoxicity is mechanistically linked to c-fos overexpression, targeting the FosB/JunD bZIP domain provides a highly accurate predictive model[2][10].

  • In Silico Molecular Docking:

    • Prepare 3D structures of the target impurities.

    • Utilize CDOCKER to calculate the interaction energy scores with the FosB/JunD bZIP domain[2].

    • Self-Validation Step: Include telithromycin as a positive control to establish a quantitative hepatotoxicity prediction interval (e.g., 48.1–53.1)[2][10].

  • In Vitro Cytotoxicity (L02 Human Liver Cells):

    • Culture normal human liver L02 cells. Expose cells to varying concentrations of the impurity (use 0.1% DMSO as a negative vehicle control).

    • Measure cell viability via CCK-8 assay (absorbance at 450 nm) and membrane damage via LDH release assay (absorbance at 490 nm)[4][10].

  • In Vivo Zebrafish Validation:

    • Expose zebrafish larvae (6 days post-fertilization) to the impurity solutions.

    • Perform qRT-PCR to quantify the mRNA levels of fosab (the zebrafish homolog of c-fos)[2][10].

    • Causality Check: A valid hepatotoxic classification requires alignment across all three nodes: high CDOCKER scores must correlate with elevated LDH release and fosab overexpression[2][10].

Protocol 2: Genotoxicity Screening and HPLC Purge Control

Rationale: To comply with ICH M7 guidelines, potential genotoxic impurities must be evaluated for DNA reactivity. The Ames test provides primary biological validation, while validated HPLC methods ensure the API purge factor is mathematically sufficient to keep the impurity below the 1.5 μ g/day TTC[8][9][11].

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Utilize Salmonella typhimurium tester strains (TA1535, TA1537, TA98, TA100)[1].

    • Causality for S9 Fraction: You must perform the assay both with and without rat-liver postmitochondrial (S9) fraction. This is critical to detect mutagenic biotransformation products that only become DNA-reactive after hepatic metabolism[1].

  • Fate and Purge Quantification:

    • Synthesize a high-purity (>99.5%) standard of acetone oxime-O-p-methylsulfonate[6][7].

    • Spike the starting material with a known concentration of the standard and execute the semi-synthetic API purification process.

  • Sub-ppm HPLC Analysis:

    • Utilize a validated High-Performance Liquid Chromatography (HPLC) method capable of sub-ppm detection to quantify residual genotoxic impurities in the final API[9][11].

    • Calculate the purge factor. If the purge factor is insufficient to maintain the cumulative daily intake below 1.5 μ g/day , the purification parameters must be re-engineered[8][11].

References

  • A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. National Center for Biotechnology Information (NIH). 2

  • ADMET parameter prediction of azithromycin and its related impurities in this study. ResearchGate. 4

  • Synthetic method of azithromycin genotoxic impurities. PatSnap. 3

  • A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. Frontiers. 10

  • Preclinical toxicology studies with azithromycin: genetic toxicology evaluation. National Center for Biotechnology Information (NIH). 1

  • The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. 5

  • Control of Genotoxic Impurities as a Critical Quality Attribute. TAPI. 8

  • CN109134331B - Synthesis method of azithromycin genotoxic impurity. Google Patents. 6

  • How to Find Key Starting Materials (KSMs) for Pharmaceutical APIs. DrugPatentWatch. 11

  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. International Journal of Pharmaceutical Sciences. 9

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level LC-MS/MS Quantitation of Azithromycin Impurity D

The Analytical Challenge: Isobaric Interference in Macrolide Analysis Azithromycin is a broad-spectrum, 15-membered ring macrolide antibiotic. During its synthesis, formulation, or prolonged storage, various related subs...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Isobaric Interference in Macrolide Analysis

Azithromycin is a broad-spectrum, 15-membered ring macrolide antibiotic. During its synthesis, formulation, or prolonged storage, various related substances can emerge. Among the most critical degradants is Azithromycin Impurity D (also classified as USP Azithromycin F or EP Impurity D), chemically designated as 14-Demethyl-14-(hydroxymethyl)azithromycin[].

The primary analytical challenge in quantifying Impurity D at trace levels lies in its molecular mass. With a molecular formula of C38H72N2O13 and an exact mass of ~764.50 Da, its protonated precursor ion [M+H]+ appears at m/z 765.5. This represents a +16 Da mass shift relative to the parent azithromycin (m/z 749.5). However, this +16 Da shift is not unique to Impurity D; Azithromycin N-oxide (a common oxidative degradant) shares the exact same nominal mass and precursor ion[2]. Relying solely on direct-infusion mass spectrometry or poorly optimized chromatography will inevitably result in false positives due to this isobaric overlap.

Mechanistic Rationale & Chromatographic Strategy

To build a highly trustworthy, self-validating analytical system, the protocol must decouple the isobaric species before they enter the mass spectrometer.

Chromatographic Causality

We employ an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a sub-2 µm end-capped C18 column. Azithromycin and its impurities are basic compounds (pKa ~8.7). Using an acidic mobile phase (0.1% Formic Acid) ensures complete protonation of the tertiary amine for maximum Electrospray Ionization (ESI) efficiency[3]. However, basic macrolides often exhibit severe peak tailing on standard silica due to secondary interactions with residual silanols. An end-capped, sterically protected C18 stationary phase mitigates this, ensuring sharp, symmetrical peaks. The hydroxymethyl group of Impurity D interacts differently with the hydrophobic C18 phase compared to the highly polar N-O bond of the N-oxide, allowing baseline resolution based purely on retention time.

Mass Spectrometry Mechanics

Once isolated, the eluent enters the ESI source in positive ion mode. The [M+H]+ ion at m/z 765.5 is isolated in the first quadrupole (Q1). In the collision cell (Q2), Collision-Induced Dissociation (CID) triggers the cleavage of the weakly bound cladinose sugar. This neutral loss of 158 Da is a hallmark of macrolide fragmentation, yielding a highly stable product ion at m/z 607.5 in Q3[4].

LCMS_Workflow N1 Sample Preparation (Protein Crash / Dilution) N2 UHPLC Separation (End-capped C18, Gradient) N1->N2 N3 Positive ESI (+) Ionization N2->N3 N4 MS1 Selection [M+H]+ m/z 765.5 N3->N4 N5 CID Fragmentation (Loss of Cladinose -158 Da) N4->N5 N6 MS2 Detection m/z 607.5 & 546.5 N5->N6 N7 Data Quantitation & Validation N6->N7

Figure 1: End-to-end LC-MS/MS workflow for isolation, ionization, and quantitation of Impurity D.

Quantitative Data & Instrument Parameters

Table 1: Physicochemical & MRM Transitions
AnalyteFormulaPrecursor Ion [M+H]+Quantifier Transition (m/z)Qualifier Transition (m/z)Collision Energy (eV)
Azithromycin (Parent) C38H72N2O12749.5749.5 → 591.5749.5 → 158.135
Azithromycin Impurity D C38H72N2O13765.5765.5 → 607.5765.5 → 546.534
Azithromycin N-oxide C38H72N2O13765.5765.5 → 607.5765.5 → 589.534

(Note: The primary transition 765.5 → 607.5 is shared between Impurity D and N-oxide, reinforcing the absolute necessity of upstream chromatographic separation[2],[4].)

Fragmentation_Logic N1 Impurity D [M+H]+ m/z 765.5 N2 Collision-Induced Dissociation (CID) N1->N2 N3 Product Ion m/z 607.5 N2->N3 Quantifier N4 Neutral Loss Cladinose (-158 Da) N2->N4

Figure 2: CID fragmentation pathway of Azithromycin Impurity D highlighting cladinose neutral loss.

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (Acetonitrile)
0.00.4090%10%
1.00.4090%10%
6.00.4010%90%
8.00.4010%90%
8.10.4090%10%
10.00.4090%10%

Step-by-Step Experimental Protocol

Phase 1: Reagent & Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Prepare Mobile Phase B using 100% LC-MS grade Acetonitrile. Degas both solvents ultrasonically for 10 minutes.

  • Standard Stock Solution: Accurately weigh 1.0 mg of Azithromycin Impurity D reference standard[] and dissolve in 1.0 mL of Methanol to yield a 1 mg/mL stock. Store protected from light at 2–8°C.

  • Sample Extraction (Biological Matrices): If analyzing plasma or serum, transfer 100 µL of the sample to a microcentrifuge tube. Add 300 µL of cold Acetonitrile (spiked with an internal standard, e.g., Azithromycin-d5) to precipitate proteins[3]. Vortex vigorously for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 200 µL of the supernatant to an LC autosampler vial and dilute with 200 µL of Mobile Phase A. Causality note: Matching the sample diluent to the initial gradient conditions (high aqueous) prevents solvent-effect peak distortion (fronting) upon injection.

Phase 2: UHPLC-MS/MS Execution
  • Column Equilibration: Install a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Set the column oven to 40°C to reduce system backpressure and improve mass transfer kinetics. Equilibrate with 10% B for at least 15 column volumes.

  • Source Optimization: Set the ESI source to Positive mode. Adjust the capillary voltage to +3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr to ensure complete droplet evaporation of the highly aqueous initial gradient.

  • Data Acquisition: Inject 2.0 µL of the prepared sample. Monitor the MRM transitions listed in Table 1 using a dwell time of 50 ms per transition to ensure >15 data points across the chromatographic peak for accurate integration.

System Suitability & Self-Validating Controls

To guarantee the trustworthiness and scientific integrity of the generated data, the following self-validating checks must be passed prior to batch analysis:

  • Isobaric Resolution Check (Causality Validation): Inject a mixed standard containing 10 ng/mL of both Azithromycin Impurity D and Azithromycin N-oxide. The system is only deemed "suitable" if the chromatographic resolution (Rs) between the two peaks is ≥ 1.5. If Rs < 1.5, the C18 column may be suffering from stationary phase collapse, or the gradient slope requires flattening.

  • Matrix Effect Assessment: Perform a post-column infusion of Impurity D at 10 ng/mL via a T-junction while injecting a blank extracted matrix sample. Monitor the baseline of the 765.5 → 607.5 transition. A stable, uninterrupted baseline at the exact retention time of Impurity D confirms the absence of co-eluting matrix components that could cause ion suppression or enhancement, thereby validating the extraction protocol's efficacy[3].

References

  • Umweltbundesamt. "Method development for analysis of pharmaceuticals in environmental samples". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study". Available at:[Link]

Sources

Application

Advanced Protocol: Quantification of Azithromycin in Human Plasma using Azithromycin Impurity D as an Internal Standard via LC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Executive Overview & Scope The accurate quantification of azithromycin in human plasma is critical for pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.

Executive Overview & Scope

The accurate quantification of azithromycin in human plasma is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring. While stable isotope-labeled internal standards (SIL-IS) such as Azithromycin-d5 are the gold standard for LC-MS/MS bioanalysis, their high cost and frequent supply chain bottlenecks necessitate robust alternatives.

This application note details a validated, highly sensitive LC-MS/MS protocol utilizing Azithromycin Impurity D (pharmacopoeial name: Azithromycin F) as a structural analog internal standard (IS). By leveraging the near-identical physicochemical properties of this impurity, laboratories can achieve SIL-level accuracy and precision while significantly reducing analytical costs.

Scientific Rationale: The Case for Azithromycin Impurity D

As a Senior Application Scientist, selecting an internal standard is an exercise in matching ionization efficiencies and extraction recoveries. Azithromycin Impurity D (CAS 612069-26-8) is chemically defined as 14-Demethyl-14-(hydroxymethyl)azithromycin[][2].

Why does this specific structural analog work so perfectly?

  • Structural Homology: The impurity shares the exact 15-membered macrolactone ring, desosamine, and cladinose sugars as the parent drug, modified only by a hydroxymethyl group in place of a methyl group at the C14 position[][3].

  • Matched pKa and Lipophilicity: Because the basic tertiary amines on the desosamine sugar remain untouched, the pKa (~8.7) of Impurity D is identical to azithromycin. This ensures that both molecules partition into the organic phase at the exact same rate during liquid-liquid extraction (LLE)[4].

  • Tracking Matrix Effects: In positive electrospray ionization (ESI+), co-eluting endogenous plasma lipids (like phosphatidylcholines) can severely suppress analyte ionization. Because Impurity D co-elutes closely with azithromycin and shares the same ionization mechanism, it dynamically corrects for matrix-induced ion suppression[5].

Materials and Reagents

  • Analytes: Azithromycin Reference Standard (>98% purity); Azithromycin Impurity D (IS, >98% purity)[].

  • Biological Matrix: K2EDTA human plasma.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade[4].

  • Mobile Phase Additives: Ammonium acetate, Formic acid, Ammonium hydroxide (LC-MS grade)[5][6].

Experimental Methodology: Self-Validating LLE Workflow

Protein precipitation (PPT) is fast but leaves high concentrations of phospholipids in the extract, leading to rapid mass spectrometer source fouling. We utilize a highly specific Liquid-Liquid Extraction (LLE) using MTBE.

Causality of Solvent Choice: MTBE is less dense than water, forming the upper layer during extraction. This allows for automated or manual pipetting without disturbing the protein-rich aqueous interface, drastically reducing matrix carryover[4].

Step-by-Step Sample Preparation Protocol
  • Aliquot: Transfer 200 µL of thawed human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 20 µL of Azithromycin Impurity D working solution (500 ng/mL in 50% methanol). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same binding and extraction losses as the endogenous analyte.

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide and vortex for 10 seconds. Causality: Raising the pH above 10 neutralizes the basic tertiary amines of the macrolides, driving them out of the aqueous phase and maximizing their lipophilicity.

  • Extraction: Add 1.0 mL of MTBE. Shake vigorously on a multi-tube vortexer for 5 minutes[4].

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation solidifies the lower aqueous/lipid layer, making the upper organic supernatant highly stable for transfer.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean 1.5 mL tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

Workflow Step1 1. Aliquot Plasma (200 µL) Step2 2. Spike Internal Standard (Azithromycin Impurity D) Step1->Step2 Step3 3. Alkalinization (50 µL 0.5M NH4OH) Step2->Step3 Step4 4. Liquid-Liquid Extraction (1.0 mL MTBE) Step3->Step4 Step5 5. Centrifugation (14,000 rpm, 4°C) Step4->Step5 Step6 6. Evaporation (N2 stream, 40°C) Step5->Step6 Step7 7. Reconstitution (100 µL Mobile Phase) Step6->Step7 Step8 8. LC-MS/MS Analysis (ESI+, MRM Mode) Step7->Step8

Fig 1. Step-by-step liquid-liquid extraction workflow for azithromycin plasma samples.

LC-MS/MS Analytical Conditions

Chromatographic Separation

Macrolides are notoriously basic and prone to severe peak tailing due to secondary interactions with unendcapped silanol groups on standard silica columns. To counteract this, we utilize a hybrid-particle column paired with a heavily buffered mobile phase[6][7].

  • Analytical Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.007030
0.507030
2.501090
3.501090
3.607030
5.007030 (Re-equilibration)
Mass Spectrometry (ESI+ MRM)

In the ESI+ source, both molecules readily accept a proton to form [M+H]+ precursor ions. Upon collision-induced dissociation (CID), the weakest bond—the glycosidic linkage to the cladinose sugar—is cleaved. Monitoring this specific neutral loss of 158 Da provides exceptional signal-to-noise ratios, filtering out background plasma noise[5][8].

Fragmentation cluster_Azi Analyte: Azithromycin cluster_ImpD Internal Standard: Azithromycin Impurity D AziPrec Precursor Ion [M+H]+ m/z 749.5 AziProd Product Ion m/z 591.5 AziPrec->AziProd -158 Da (Loss of Cladinose) ImpPrec Precursor Ion [M+H]+ m/z 765.5 ImpProd Product Ion m/z 607.5 ImpPrec->ImpProd -158 Da (Loss of Cladinose)

Fig 2. ESI+ collision-induced dissociation (CID) pathways for Azithromycin and Impurity D.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azithromycin 749.5591.510030
Azithromycin Impurity D (IS) 765.5607.510030

Method Validation & System Suitability

To ensure this protocol acts as a self-validating system , specific performance criteria must be met prior to analyzing unknown clinical samples, adhering to FDA/EMA bioanalytical guidelines[7]:

  • Linearity: The calibration curve must be linear from 5.0 ng/mL (LLOQ) to 1000 ng/mL, utilizing a 1/x² weighting factor.

  • Matrix Effect (ME): Calculate the IS-normalized matrix factor by comparing the peak area ratio of post-extraction spiked blank plasma to neat standard solutions. The ME must fall between 0.85 and 1.15, proving that Impurity D successfully compensates for any residual ion suppression[5].

  • Extraction Recovery: Absolute recovery for both Azithromycin and Impurity D must be consistent (CV < 15%) across Low, Mid, and High Quality Control (QC) levels, typically yielding >80% recovery with the MTBE LLE method[5].

Pharmacokinetic Application

When applied to human clinical trials, this method provides highly reproducible data. Below is a summary of typical pharmacokinetic parameters observed following a standard single 500 mg oral dose of Azithromycin in healthy adult volunteers, quantified using this LC-MS/MS framework[6].

Table 3: Typical Pharmacokinetic Parameters (500 mg Oral Dose)

PK ParameterMean ValueClinical Significance
Cmax (ng/mL)410 ± 120Peak plasma concentration; indicates maximum systemic exposure.
Tmax (h)2.0 - 2.5Time to reach Cmax; reflects the absorption rate of the macrolide.
AUC0-t (ng·h/mL)3,850 ± 850Area under the curve; represents total drug exposure over time.
t1/2 (h)68.0 ± 12.5Terminal half-life; azithromycin exhibits extensive tissue distribution, leading to a prolonged half-life.

References

  • BOC Sciences.CAS 612069-26-8 (Azithromycin EP Impurity D).
  • IMR Press.Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics.
  • PubMed / Elsevier B.V.Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100mg dose administration.
  • PubMed / John Wiley & Sons.A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma.
  • PMC.A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study.
  • ACS Publications.Tracing Pharmaceutical Residues of Different Therapeutic Classes in Environmental Waters by Using Liquid Chromatography/Quadrupole-Linear Ion Trap Mass Spectrometry.
  • Oxford Academic.Factors Influencing the HPLC Determination for Related Substances of Azithromycin.
  • Scribd.Azithromycin Pharmacopoeia Specifications.

Sources

Method

Application Note: Synthesis Route and Isolation Techniques for Azithromycin Impurity D (Azithromycin F)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Identity Azithromycin is a broad-spectrum, 15-membered aza-ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Identity

Azithromycin is a broad-spectrum, 15-membered aza-macrolide antibiotic derived semi-synthetically from Erythromycin A[1]. Due to the inherent biological variability of the fermentation starting material and the multi-step chemical synthesis, several related substances are formed. These must be strictly profiled and controlled to comply with ICH Q3A/Q3B regulatory guidelines[2].

One of the most critical pharmacopeial impurities is Azithromycin Impurity D (designated as Azithromycin F in the USP), chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin[3].

Table 1: Chemical and Physical Properties of Azithromycin Impurity D
ParameterSpecification
Chemical Name 14-Demethyl-14-(hydroxymethyl)azithromycin[3]
Pharmacopeial Name Azithromycin EP Impurity D / USP Azithromycin F[2]
CAS Number 612069-26-8[]
Molecular Formula C38H72N2O13[5]
Molecular Weight 764.98 g/mol []
Appearance White to off-white solid[]

Synthesis Route and Mechanistic Grounding

Unlike degradation products formed via hydrolysis or oxidation, Azithromycin Impurity D is a process impurity that originates from the initial fermentation stage.

The Causality of Formation: During the biosynthesis of the starting material (Erythromycin A) by Saccharopolyspora erythraea, a minor natural byproduct known as Erythromycin F is co-produced. Erythromycin F differs from Erythromycin A structurally by possessing a hydroxymethyl group at the C-14 position instead of a standard methyl group[6].

When the crude Erythromycin A complex is subjected to the commercial azithromycin synthesis pathway, the trace Erythromycin F acts as a parallel substrate and undergoes the exact same chemical transformations[1]:

  • Oximation: Erythromycin F reacts with hydroxylamine hydrochloride to yield Erythromycin F oxime.

  • Beckmann Rearrangement & Reduction: The oxime is rearranged using p-toluenesulfonyl chloride to form an imino ether, which is immediately reduced (typically via sodium borohydride) to form 9a-aza-9a-homoerythromycin F.

  • Reductive Methylation: An Eschweiler-Clarke reaction utilizing formaldehyde and formic acid methylates the secondary amine, yielding Azithromycin Impurity D[1].

SynthesisPathway A Erythromycin F (Fermentation Byproduct) B Erythromycin F Oxime (Oximation) A->B NH2OH·HCl Base C 9a-Aza-9a-homoerythromycin F (Rearrangement & Reduction) B->C 1. p-TsCl 2. NaBH4 D Azithromycin Impurity D (Reductive Methylation) C->D CH2O, HCOOH (Eschweiler-Clarke)

Caption: Synthesis pathway of Azithromycin Impurity D starting from Erythromycin F.

Analytical Profiling & Chromatographic Behavior

Isolating macrolide impurities presents two major analytical hurdles:

  • Lack of a UV Chromophore: Azithromycin and its derivatives lack conjugated double bonds or aromatic rings, exhibiting only weak end-absorption below 210 nm[1].

  • High Basicity: The tertiary amine in the macrolide ring (pKa ~8.5) causes severe peak tailing and poor retention on standard silica-based reversed-phase columns at acidic or neutral pH.

Expertise Insight (The "Why"): To achieve preparative-scale isolation, the protocol must utilize a high-pH mobile phase (pH 9.5–10.0). At this pH, the basic tertiary amine is fully deprotonated (unionized). This maximizes the hydrophobic interaction with the C18 stationary phase, drastically increases the column's loading capacity, and sharpens the peak shape. Because UV detection is practically blind to these compounds, fraction collection must be triggered by Mass Spectrometry (MS) or monitored via Evaporative Light Scattering Detection (ELSD)[1].

Preparative Isolation Protocol

This self-validating protocol outlines the extraction and purification of Azithromycin Impurity D from industrial mother liquor.

Step 1: Enrichment via Liquid-Liquid Extraction
  • Collect the mother liquor from the final azithromycin crystallization step (which is highly enriched in process impurities).

  • Concentrate the liquor under reduced pressure to remove residual organic solvents (e.g., ethanol or acetone).

  • Adjust the aqueous residue to pH 9.0 using 1M NaOH to ensure all macrolides are unionized.

  • Extract the aqueous phase three times with Dichloromethane (DCM). The unionized macrolides will partition heavily into the organic layer.

  • Evaporate the combined DCM layers to yield a crude, impurity-rich macrolide powder.

Step 2: Preparative HPLC Purification

Dissolve the crude powder in a 50:50 mixture of Methanol and Water, filter through a 0.45 µm PTFE syringe filter, and inject into the Prep-HPLC system using the parameters below.

Table 2: Preparative HPLC Conditions
ParameterSpecification
Column XBridge Prep C18 (19 x 250 mm, 5 µm) or equivalent high-pH stable column
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.8 with Ammonia)[1]
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Gradient Profile 0-5 min: 20% B; 5-25 min: 20% → 60% B; 25-30 min: 60% → 90% B
Detection MS (SIM m/z 765.5) and ELSD (Drift tube 45°C, N2 1.5 L/min)
Step 3: Fraction Pooling and Lyophilization
  • Monitor the eluent using an MS detector set to Single Ion Monitoring (SIM) for the target mass m/z 765.5 [M+H]+.

  • Pool fractions containing Impurity D with a chromatographic purity >95%.

  • Remove the acetonitrile via rotary evaporation at 30°C to prevent thermal degradation.

  • Lyophilize the remaining aqueous solution to obtain Azithromycin Impurity D as a highly pure, off-white solid[].

IsolationWorkflow A Azithromycin Mother Liquor (Impurity Enriched) B Liquid-Liquid Extraction (pH 9.0, DCM/Water) A->B Concentrate & Extract C Preparative HPLC (C18, High pH Mobile Phase) B->C Load Sample D Fraction Collection (MS Triggered: m/z 765.5) C->D Elution E Lyophilization D->E Pool Target Fractions F Pure Azithromycin Impurity D (>95% Purity) E->F Final Polish

Caption: Preparative isolation workflow for Azithromycin Impurity D using Prep-HPLC.

Structural Elucidation

Validation of the isolated compound is mandatory for regulatory submission (e.g., ANDA filings)[2].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of 764.5034 Da[7], corresponding to the addition of one oxygen atom (+16 Da) compared to the Azithromycin API (MW 749.0).

  • 1H-NMR Spectroscopy: The terminal ethyl group at C-13 in standard azithromycin typically shows a clean triplet for the C-15 methyl protons. In Impurity D, this is replaced by a complex multiplet corresponding to the diastereotopic protons of the newly formed 14-hydroxymethyl group, confirming the structural deviation[8].

References

  • Analytica Chemie. "Azithromycin Impurity D (EP)". Retrieved from:[Link]

  • Google Patents. "CN104177456A - Azithromycin drug raw material, preparation and application".
  • Google Patents. "CN104297383A - Method of separating and detecting azithromycin and impurities".
  • SynZeal. "Azithromycin EP Impurity D | 612069-26-8". Retrieved from:[Link]

  • Allmpus. "AZITHROMYCIN EP IMPURITY D". Retrieved from:[Link]

  • PI Biotech. "Azithromycin Impurity D (EP)". Retrieved from: [Link]

Sources

Method

Quality control applications of Azithromycin Impurity D in ANDA filing

High-Resolution Quality Control Applications of Azithromycin Impurity D in ANDA Filings: A Comprehensive Analytical Protocol Abstract In the highly regulated landscape of Abbreviated New Drug Application (ANDA) filings,...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Quality Control Applications of Azithromycin Impurity D in ANDA Filings: A Comprehensive Analytical Protocol

Abstract

In the highly regulated landscape of Abbreviated New Drug Application (ANDA) filings, demonstrating the equivalence of a generic drug’s impurity profile to the Reference Listed Drug (RLD) is a critical path to approval. This application note provides a comprehensive, self-validating Quality Control (QC) protocol for the quantification of Azithromycin Impurity D (compendially known as Azithromycin F). By detailing the mechanistic causality behind chromatographic conditions, this guide empowers analytical scientists to build robust, ICH-compliant methodologies.

Mechanistic Overview of Azithromycin Impurity D

Azithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. During its synthesis—specifically during the Beckmann rearrangement, reduction, and subsequent N-methylation steps—several process-related impurities are generated.

Azithromycin Impurity D is chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin[1],[2]. Because it is a synthetic process impurity[3], its presence and concentration directly reflect the quality of the Active Pharmaceutical Ingredient (API) sourcing and the robustness of the manufacturing process. Under the , any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be scientifically justified or matched to the RLD[4],.

Regulatory Landscape for ANDA Filings

For an ANDA to be approved, the generic formulation must demonstrate an impurity profile comparable to or better than the RLD. The dictates that specified identified impurities like Impurity D must not exceed the official compendial limits[5]. If a generic sponsor observes Impurity D at levels higher than the RLD, toxicological qualification or a process optimization is mandatory[5],[6].

G A ANDA Impurity Profiling (Azithromycin API) B Identify Impurity D (LC-MS/MS & UHPLC-UV) A->B C Quantify vs. RLD (Reference Listed Drug) B->C D Impurity D ≤ RLD Level? C->D E Acceptable for ANDA Filing (Routine QC) D->E Yes F Justification Required (Toxicity/Qualification) D->F No

Decision tree for ANDA impurity qualification based on ICH Q3A(R2) guidelines.

Analytical Strategy & Method Development (Causality & Logic)

Developing a robust QC method for Azithromycin Impurity D requires overcoming the inherent physicochemical challenges of macrolides. Every parameter in this protocol is designed as a self-validating system to prevent false positives or analytical artifacts.

  • High pH Mobile Phase (pH 8.9 – 10.5): Azithromycin and Impurity D contain basic tertiary amine groups with a pKa of approximately 8.7. If analyzed under acidic or neutral conditions, these amines ionize and interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing. Using a high pH buffer (e.g., dibasic sodium phosphate or ammonium phosphate) suppresses ionization, ensuring sharp, symmetrical peaks and reproducible retention times[7],[8].

  • Low UV Detection (210 nm): Macrolides lack extended conjugated π -electron systems (chromophores). Their UV absorbance relies entirely on the lactone ring carbonyl and amine groups, which only absorb weakly in the low UV region. Therefore, detection is strictly set to 210 nm to maximize the signal-to-noise ratio[3].

  • Elevated Column Temperature (50°C): Macrolides are large, bulky molecules (MW > 700 g/mol ). An elevated column temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column pores and enhancing resolution[3].

  • Autosampler Temperature Control (4°C): Azithromycin solutions are prone to in situ degradation (hydrolysis) at room temperature. Maintaining the autosampler at 4°C is a critical self-validating step to ensure that the detected Impurity D reflects the actual batch quality, rather than an artifact of the analytical sequence[7],[9].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Azithromycin Impurity D

ParameterSpecification
Chemical Name 14-Demethyl-14-(hydroxymethyl)azithromycin[1],[2]
USP Compendial Name Azithromycin F[2],[]
CAS Number 612069-26-8[2],[11]
Molecular Formula C38H72N2O13[1],[2]
Molecular Weight 765.0 g/mol [2],[12]
Solubility Soluble in Methanol, Acetonitrile, and DMSO[1],[13]

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution (Azithromycin & Azaerythromycin A)NLT 3.0Ensures baseline separation of critical structural analogs[14].
Tailing Factor (Azithromycin)0.8 – 1.5Confirms column inertness and proper pH suppression of secondary silanol interactions[14],[8].
Relative Standard Deviation (RSD) NMT 1.10%Verifies injection precision and system stability over the sequence run[14].

Step-by-Step Experimental Protocol

5.1. Reagents & Materials

  • Acetonitrile and Methanol (HPLC/UHPLC Grade).

  • Anhydrous dibasic sodium phosphate (AR Grade).

  • Purified water (Resistivity 18 M Ω⋅ cm)[14].

  • USP Azithromycin RS and USP Azithromycin Impurity D (Azithromycin F) RS.

5.2. Mobile Phase Preparation

  • Buffer Solution (Solution A): Dissolve 1.8 mg/mL of anhydrous dibasic sodium phosphate in purified water. Adjust the pH to 8.9 ± 0.05 using 1 N sodium hydroxide or 10% phosphoric acid[8]. Filter through a 0.22 µm membrane.

  • Organic Modifier (Solution B): Prepare a mixture of Acetonitrile and Methanol in a 3:1 (v/v) ratio[8].

5.3. Sample & Standard Preparation Note: Protect all solutions containing Azithromycin from light and store immediately at 4°C[9].

  • Diluent: Prepare a mixture of Buffer Solution and Organic Modifier (e.g., 50:50 v/v) depending on the specific compendial gradient requirements.

  • Standard Solution: Accurately weigh USP Azithromycin RS and USP Azithromycin Impurity D RS. Dissolve first in a small volume of Acetonitrile (approx. 2-5% of final volume) with mild sonication, then dilute to volume with Diluent to achieve a final concentration of 0.53 mg/mL for the API and the target qualification limit (e.g., 0.15%) for Impurity D[8].

  • Sample Solution: Weigh and finely powder NLT 20 Azithromycin tablets. Transfer an equivalent of the required API mass to a volumetric flask. Add Acetonitrile (to break the matrix), sonicate for 15 minutes, and dilute with Diluent to achieve a nominal concentration of 4.0 mg/mL[9]. Centrifuge and filter the supernatant through a 0.45 µm PTFE syringe filter[3].

5.4. Chromatographic Conditions

  • Column: L1 (C18), 4.6 mm × 250 mm, 5 µm particle size[3],[8].

  • Column Temperature: 50°C[3].

  • Autosampler Temperature: 4°C (Strictly maintained to prevent degradation)[7],[9].

  • Flow Rate: 1.0 to 1.5 mL/min (Gradient elution per USP monograph)[3],[8].

  • Injection Volume: 50 µL[3],[8].

  • Detection: UV at 210 nm[3],[8].

G S1 Step 1: Buffer Prep (pH 8.9 - 10.5) S2 Step 2: Sample Solubilization S1->S2 S3 Step 3: UHPLC Injection (4°C) S2->S3 S4 Step 4: UV Detection (210 nm) S3->S4 S5 Step 5: System Suitability S4->S5

Workflow for Azithromycin Impurity D sample preparation and UHPLC analysis.

5.5. System Suitability & Execution

  • Inject the Blank (Diluent) to confirm no interfering peaks at the retention time of Impurity D.

  • Inject the System Suitability Solution. Verify that the resolution between Azithromycin and critical structural analogs is 3.0[14].

  • Inject the Standard Solution in replicate (n=5). Ensure the RSD of the Azithromycin peak area is 1.10% and the tailing factor is between 0.8 and 1.5[14],[8].

  • Proceed with Sample Solution injections, bracketing with the Standard Solution every 10 injections to validate system drift.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Guidance for Industry: ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration (FDA).[Link]

  • Azithromycin Monograph. United States Pharmacopeia–National Formulary (USP-NF). [Link]

  • Azithromycin Compound Summary. National Center for Biotechnology Information. PubChem Database.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Testing of 14-Demethyl-14-(hydroxymethyl)azithromycin

Introduction: Unveiling the Bioactivity of a Key Azithromycin Derivative 14-Demethyl-14-(hydroxymethyl)azithromycin, also identified in the European Pharmacopoeia as Azithromycin Impurity D and synonymously known as Azit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of a Key Azithromycin Derivative

14-Demethyl-14-(hydroxymethyl)azithromycin, also identified in the European Pharmacopoeia as Azithromycin Impurity D and synonymously known as Azithromycin F, is a significant derivative and process impurity of the widely prescribed macrolide antibiotic, azithromycin.[1][2][3] While azithromycin is renowned for its potent antibacterial effects and clinically relevant immunomodulatory properties, the specific biological activities of its derivatives are less characterized.[4][5] Understanding the in vitro profile of 14-Demethyl-14-(hydroxymethyl)azithromycin is crucial for several reasons. Firstly, it allows for a comprehensive understanding of the overall pharmacological and toxicological profile of bulk azithromycin. Secondly, it helps in assessing whether this specific molecule contributes to the therapeutic efficacy or potential side effects of the parent drug.

These application notes provide a detailed framework and step-by-step protocols for the in vitro evaluation of 14-Demethyl-14-(hydroxymethyl)azithromycin, focusing on its potential antibacterial, anti-inflammatory, and cytotoxic properties. The methodologies described are based on established and widely accepted in vitro assays for macrolide antibiotics, providing researchers with a robust starting point for their investigations.

Part 1: In Vitro Antibacterial Susceptibility Testing

Scientific Rationale: As a structural analog of azithromycin, a potent inhibitor of bacterial protein synthesis, it is imperative to determine the antibacterial spectrum and potency of 14-Demethyl-14-(hydroxymethyl)azithromycin.[6] Such studies will elucidate whether this derivative retains the antibacterial activity of the parent compound, and to what extent. This information is vital for assessing its potential contribution to the overall antimicrobial effect of azithromycin formulations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed to determine the lowest concentration of 14-Demethyl-14-(hydroxymethyl)azithromycin that visibly inhibits the growth of a specific bacterium.

Materials:

  • 14-Demethyl-14-(hydroxymethyl)azithromycin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 14-Demethyl-14-(hydroxymethyl)azithromycin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 50 µL of the serially diluted test compound to the corresponding wells.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Hypothetical MIC Values

Bacterial StrainAzithromycin (µg/mL)14-Demethyl-14-(hydroxymethyl)azithromycin (µg/mL)
Staphylococcus aureus1>64
Streptococcus pneumoniae0.532
Haemophilus influenzae2>64

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 14-Demethyl-14-(hydroxymethyl)azithromycin Plate_Setup Add inoculum and compound to 96-well plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculum_Prep->Plate_Setup Incubate Incubate at 37°C for 16-20 hours Plate_Setup->Incubate Read_Plate Visually or spectrophotometrically assess bacterial growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination.

Part 2: In Vitro Anti-Inflammatory and Immunomodulatory Assays

Scientific Rationale: Azithromycin is known to possess significant anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in various inflammatory diseases.[7][8][9] These effects are partly mediated through the inhibition of pro-inflammatory transcription factors like NF-κB and modulation of cytokine production.[5] It is, therefore, of great interest to investigate whether 14-Demethyl-14-(hydroxymethyl)azithromycin shares these properties.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages

This protocol measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.

Materials:

  • RAW 264.7 or J774A.1 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 14-Demethyl-14-(hydroxymethyl)azithromycin

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 14-Demethyl-14-(hydroxymethyl)azithromycin for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (cells with LPS and solvent) and an unstimulated control (cells only).

  • Supernatant Collection and Analysis:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration.

Data Presentation: Hypothetical IC50 Values for Cytokine Inhibition

CytokineAzithromycin (µM)14-Demethyl-14-(hydroxymethyl)azithromycin (µM)
TNF-α50>200
IL-665>200

Proposed Mechanism of Action on NF-κB Signaling

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Compound 14-Demethyl-14- (hydroxymethyl)azithromycin Compound->IKK inhibits?

Caption: Proposed NF-κB signaling inhibition.

Part 3: In Vitro Cytotoxicity Assay

Scientific Rationale: It is crucial to assess the potential toxicity of 14-Demethyl-14-(hydroxymethyl)azithromycin to mammalian cells. This helps to establish a therapeutic window and ensures that any observed biological activity is not a result of general cytotoxicity.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Mammalian cell line (e.g., RAW 264.7)

  • DMEM with 10% FBS

  • 14-Demethyl-14-(hydroxymethyl)azithromycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 14-Demethyl-14-(hydroxymethyl)azithromycin for 24-48 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation: Hypothetical CC50 Values

Cell LineAzithromycin (µM)14-Demethyl-14-(hydroxymethyl)azithromycin (µM)
RAW 264.7>200>200

Part 4: Application as a Reference Standard

Scientific Rationale: As a well-defined impurity of azithromycin, 14-Demethyl-14-(hydroxymethyl)azithromycin serves as an essential reference standard for analytical method development, validation, and routine quality control of azithromycin active pharmaceutical ingredients (APIs) and finished drug products.[1]

Application:

  • Chromatographic Methods: Used to identify and quantify the presence of this specific impurity in azithromycin samples using techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

  • Method Validation: Employed during the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for the quantification of this impurity.

  • Forced Degradation Studies: Can be used as a marker to understand the degradation pathways of azithromycin under various stress conditions (e.g., acid, base, oxidation, heat, light).

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the in vitro characterization of 14-Demethyl-14-(hydroxymethyl)azithromycin. By systematically evaluating its antibacterial, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into the biological activity of this key azithromycin derivative. Such studies are fundamental for ensuring the quality, safety, and efficacy of azithromycin-based therapies.

References

  • Current time information in Singapore. (n.d.). Google.
  • Li, J., et al. (2009). Anti-Inflammatory Activity of Azithromycin as Measured by Its NF-B Inhibitory Activity. Investigative Ophthalmology & Visual Science, 50(13), 3333. [Link]

  • Peric, M., et al. (2012). Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells. Journal of Leukocyte Biology, 92(4), 841-851. [Link]

  • Amsden, G. W. (2000). In vitro and in vivo antibacterial activities of azithromycin. The Japanese Journal of Antibiotics, 53(6), 331-343. [Link]

  • Fietta, A., et al. (1995). Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin. Journal of Antimicrobial Chemotherapy, 36(5), 881-885. [Link]

  • Parnham, M. J., et al. (2020). Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19. Frontiers in Immunology, 11, 585579. [Link]

  • Hamad, M. N. M., et al. (2025). In Vitro Antimicrobial Susceptibility Testing of Azithromycin Against Bacteria Isolated from Patients with Respiratory Tract Infection. Cohesive Journal of Microbiology & Infectious Diseases, 7(5). [Link]

  • Drew, R. H., & Gallis, H. A. (1992). Azithromycin—Spectrum of Activity, Pharmacokinetics, and Clinical Applications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 12(3), 161-173. [Link]

  • SynZeal. (n.d.). Azithromycin EP Impurity D | 612069-26-8. Retrieved March 26, 2026, from [Link]

  • Labro, M. T., et al. (1995). Azithromycin induces in vitro a time-dependent increase in the intracellular killing of Staphylococcus aureus by human polymorphonuclear leucocytes without damaging phagocytes. Journal of Antimicrobial Chemotherapy, 36(6), 941-950. [Link]

  • Google Patents. (n.d.). CN104177456A - Azithromycin drug raw material, preparation and application.
  • Suchy, W., & Jurkowski, O. (2024). Exploring Azithromycin's Anti-Inflammatory Mechanisms: Impacts on Immune Cells and Therapeutic Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 14(4), 1-8. [Link]

  • Lhermie, G., et al. (2021). Azithromycin Exerts Bactericidal Activity and Enhances Innate Immune Mediated Killing of MDR Achromobacter xylosoxidans. Frontiers in Immunology, 12, 735470. [Link]

  • Seiple, I. B., et al. (2016). A Platform for the Discovery of New Macrolide Antibiotics. Nature, 533(7603), 338-345. [Link]

  • Google Patents. (n.d.). CN103880899A - Demethyl azithromycin synthesis method.
  • Advent Chembio. (n.d.). 14-Demethyl-14-(hydroxymethyl)azithromycin. Retrieved March 26, 2026, from [Link]

  • Edwards, M., et al. (2013). Reconstitution of Arp2/3-Nucleated Actin Assembly with Proteins CP, V-1 and CARMIL. Journal of Biological Chemistry, 288(6), 3968-3977. [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin F. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. Retrieved March 26, 2026, from [Link]

  • Williams, K. J., & Smith, I. (2000). Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms. Journal of Antimicrobial Chemotherapy, 46(6), 1003-1006. [Link]

  • ClinicalTrials.gov. (2022). Study of a Recombinant Coronavirus-Like Particle COVID-19 Vaccine in Adults. Retrieved March 26, 2026, from [Link]

  • Edmondson, D. G., et al. (2021). Parameters Affecting Continuous In Vitro Culture of Treponema pallidum Strains. mBio, 12(1), e03313-20. [Link]

  • ClinicalTrials.gov. (2022). Safety/Efficacy Study of Seqirus A/H7N9 IIV With or Without MF59(R) Adjuvant to Prevent Avian Influenza. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for Azithromycin Impurity D

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the complex chromatographic behavior of macrolide antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the complex chromatographic behavior of macrolide antibiotics. Azithromycin and its related compounds lack strong UV chromophores and possess bulky, basic structures that make impurity profiling highly susceptible to secondary interactions and co-elution.

This guide provides an in-depth, self-validating framework for resolving one of the most notoriously difficult peaks in the pharmacopeial monographs: Azithromycin Impurity D .

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Azithromycin Impurity D, and why is its resolution so challenging? A: Impurity D is chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin[1]. Like the active pharmaceutical ingredient (API), it contains a basic tertiary amine embedded within a large macrolide ring. The reported pKa value of Impurity D is exceptionally high (13.10 ± 0.70)[], meaning it remains heavily ionized under standard acidic or neutral HPLC conditions. In European Pharmacopoeia (EP) methods, Impurity D elutes very early with a Relative Retention Time (RRT) of approximately 0.37, placing it dangerously close to Impurity J (RRT ~0.39) and Impurity A (RRT ~0.42)[3]. Resolving this tight cluster requires precise control over hydrophobic and dipole interactions.

Q2: Why do the retention times for the Impurity D/J/A cluster continuously drift during my sequence? A: Retention time (RT) instability in azithromycin methods is primarily driven by mobile phase buffer precipitation or pump proportioning micro-fluctuations. Pharmacopeial monographs often require high-salt buffers (e.g., 12 mM to 34.8 g/L dipotassium hydrogen phosphate) transitioning into high organic compositions[3][4]. If the salt becomes partially insoluble at the gradient interface, the localized pH and ionic strength fluctuate. This causes the RRTs of early eluting peaks like Impurity D to drift, potentially leading to misidentification[4].

Q3: My Impurity D peak is tailing severely. How do I fix this? A: Peak tailing for basic macrolides is caused by secondary interactions between the ionized amine and residual acidic silanols on the silica support. To mitigate this, you must use an end-capped polar-embedded octadecylsilyl (C18) column and elevate the column temperature to 70 °C[3]. The elevated temperature reduces mobile phase viscosity, overcoming the slow mass transfer kinetics typical of bulky macrolides.

Part 2: Troubleshooting Causality & Corrective Workflows

Visual Workflow: Resolution Troubleshooting

G S1 Identify Resolution Issue Impurity D (RRT ~0.37) C1 Check Mobile Phase pH Target: pH 6.5 - 8.2 S1->C1 C2 Evaluate Column Temp Target: 50°C - 70°C S1->C2 C3 Verify Stationary Phase Polar-embedded C18 S1->C3 A1 Adjust Buffer/Organic Ratio to prevent salt precipitation C1->A1 If RRT drift observed A2 Increase Temp to 70°C to improve mass transfer C2->A2 If peak tailing > 1.5 End Baseline Resolution Achieved (Rs > 1.5) C3->End If phase matches monograph A1->End A2->End

Caption: Diagnostic workflow for troubleshooting Azithromycin Impurity D resolution and peak tailing.

Visual Workflow: Chromatographic Mechanism

Mechanism Analyte Azithromycin Impurity D 14-Demethyl-14-(hydroxymethyl) Basic Amine MobilePhase Mobile Phase Phosphate Buffer (pH 6.5-8.2) + Acetonitrile/Methanol Analyte->MobilePhase Ionization Control (Maintains ion-pair state) StationaryPhase Stationary Phase End-capped polar-embedded octadecylsilyl polymer Analyte->StationaryPhase Hydrophobic & Dipole Interactions MobilePhase->StationaryPhase Elution Strength Modulation

Caption: Chromatographic interaction mechanism for basic macrolide Impurity D.

Part 3: Self-Validating Experimental Protocol

To guarantee the reliable quantification of Impurity D, your methodology must be a self-validating system. The following protocol integrates EP/USP principles with mechanistic safeguards.

Step 1: Mobile Phase Preparation (The Foundation)
  • Buffer Synthesis: Dissolve 34.84 g/L of dipotassium hydrogen phosphate in LC-MS grade water. Adjust the pH strictly to 6.5 using dilute phosphoric acid[3].

  • Causality: The high ionic strength effectively shields residual silanols on the stationary phase. A strict pH of 6.5 ensures consistent ionization of the macrolide amine, preventing split peaks.

  • Solvent Mixture: Mix 10 volumes of the prepared buffer, 35 volumes of Acetonitrile, and 55 volumes of Water[3].

  • Self-Validation: Visually inspect the mixture for 30 minutes. If any opalescence occurs, salt precipitation is happening, and the aqueous ratio must be slightly increased prior to pump entry.

Step 2: Column Selection & Equilibration
  • Stationary Phase: Install an end-capped polar-embedded octadecylsilyl amorphous organosilica polymer column (4.6 mm × 250 mm, 5 µm)[3].

  • Thermodynamic Control: Set the column oven to exactly 70 °C[3].

  • Causality: At room temperature, macrolides exhibit severe band broadening due to slow mass transfer into the stationary phase pores. Elevating the temperature to 70 °C drastically reduces mobile phase viscosity and increases analyte diffusivity, which is the absolute key to separating Impurity D (RRT 0.37) from Impurity J (RRT 0.39).

Step 3: Detection Strategy
  • Primary Method: Set the UV spectrophotometer to 215 nm[3].

  • Alternative for High Sensitivity: Because azithromycin lacks a strong chromophore, consider utilizing Electrochemical Detection (ECD). ECD provides superior signal-to-noise ratios, easily achieving the 0.05% reporting level required for trace impurities[5].

Step 4: System Suitability & Gatekeeping (Self-Validation)
  • Inject a reference solution containing 5.0 mg of Azithromycin and 5.0 mg of Azithromycin Impurity A[3].

  • Gatekeeper Metric: The resolution ( Rs​ ) between the peaks due to Impurity A and Azithromycin must be 7.0 [3].

  • Causality: If Rs​<7.0 , the column is failing to generate adequate theoretical plates. Because Impurity D and J elute much closer together than Impurity A and the API, failing this gatekeeper metric mathematically guarantees that Impurity D will co-elute. Do not proceed with sample analysis until Rs​≥7.0 is achieved (usually by verifying column temperature or replacing an aged column).

Part 4: Quantitative Data Presentation

Table 1: Relative Retention Times (RRT) and Critical Resolution Pairs

CompoundRRT (Approx.)Critical Chromatographic Challenge
Impurity D 0.37Co-elutes with Impurity J if mass transfer kinetics are poor (requires 70°C).
Impurity J 0.39Elutes immediately after Impurity D; highly sensitive to organic modifier ratio.
Impurity A 0.42Used as the primary system suitability resolution marker against the API.
Impurity I 0.50Susceptible to RRT drift due to buffer precipitation at the pump head.
Azithromycin 1.00Main API peak (Absolute Retention Time ~ 26 minutes)[3].

Table 2: Troubleshooting Matrix for Impurity D

SymptomMechanistic Root CauseCorrective Action
RRT Drift for Impurity D Buffer precipitation at the pump head altering local ionic strength[4].Premix the aqueous buffer with 5% organic solvent to maintain salt solubility.
Peak Tailing ( T>1.5 ) Secondary silanol interactions with the basic amine (pKa ~13.1)[].Ensure column oven is strictly at 70°C; verify the use of a polar-embedded C18 phase.
Poor Sensitivity / LOQ Weak UV chromophore at 215 nm.Switch to Electrochemical Detection (ECD) for LOQ down to 0.05%[5].

Part 5: References

  • BOC Sciences. "CAS 612069-26-8 (Azithromycin EP Impurity D)". bocsci.com.

  • Waters Corporation. "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions". waters.com. 4

  • Antec Scientific. "Azithromycin According to USP method". antecscientific.com. 5

  • PubChem - NIH. "Azithromycin F | C38H72N2O13 | CID 71587770". nih.gov. 1

  • USPBPEP. "AZITHROMYCIN Azithromycinum". uspbpep.com. 3

Sources

Optimization

Technical Support Center: Troubleshooting Co-Elution of Azithromycin Impurity A and Impurity D

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic separation of Azithromycin related substances.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic separation of Azithromycin related substances.

Azithromycin is a 15-membered macrolide antibiotic. During related substances testing, Impurity A (Azaerythromycin A) and Impurity D (14-Demethyl-14-(hydroxymethyl)azithromycin) form a notorious critical pair. Pharmacopeial monographs strictly require baseline separation (typically Rs​≥1.5 ) to ensure accurate quantification[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you permanently resolve co-elution issues.

Quantitative Data & Physicochemical Profiling

Understanding the structural similarities between these two impurities is the first step in diagnosing co-elution. Both possess a large macrocyclic lactone ring and a basic desosamine sugar moiety, leading to nearly identical polarities.

ParameterAzithromycinImpurity AImpurity D
Chemical Name (2R,3S...)-Azithromycin6-Demethylazithromycin14-Demethyl-14-(hydroxymethyl)azithromycin
Molecular Formula C₃₈H₇₂N₂O₁₂C₃₇H₇₀N₂O₁₂C₃₈H₇₂N₂O₁₃
Molecular Weight 748.98 g/mol 734.96 g/mol 765.00 g/mol
Monoisotopic Mass [M+H]+ m/z 749.5m/z 735.5m/z 765.5
Typical RRT (EP/USP) 1.00~0.42 - 0.83~0.37 - 0.54
Primary Structural Difference Base MacrolideLoss of methyl group at position 6Hydroxymethyl substitution at position 14
Diagnostic FAQs: Mechanistic Troubleshooting

Q: Why do Impurity A and Impurity D consistently co-elute on standard C18 columns? A: The causality lies in their structural similarities and secondary interactions. Both impurities feature basic amine groups on their desosamine moieties. On standard silica-based C18 columns, these basic amines interact strongly with unreacted surface silanols. This secondary ion-exchange interaction causes severe peak tailing, broadening the peak base and causing the closely eluting Impurity A and D to merge[2]. To resolve this, modern pharmacopeial methods mandate the use of end-capped polar-embedded columns, hybrid organic-inorganic silica, or polymeric stationary phases (e.g., octadecylsilyl vinyl polymer)[1].

Q: How does column temperature influence the separation of this critical pair? A: Macrolide antibiotics exhibit conformational flexibility, existing as multiple rotamers in solution. At lower column temperatures (< 40°C), the interconversion rate between these rotamers is slow relative to the chromatographic timescale, resulting in split, broad, or distorted peaks[2]. Elevating the column temperature (typically between 50°C to 70°C) increases the kinetic energy, accelerating rotamer interconversion. This collapses the broad bands into sharp, single peaks, which is mathematically essential to achieve the required resolution ( Rs​≥1.5 ) between Impurity A and D[1].

Q: My mobile phase uses a phosphate buffer. How does pH manipulation resolve the co-elution? A: The basic amine group on the desosamine sugar has a pKa of approximately 8.7. If the mobile phase pH is near this value, the impurities exist in a mixed ionization state, leading to unpredictable retention and band broadening. You must push the pH away from the pKa. High-pH methods (pH 9.5–10.0 using ammonium dihydrogen phosphate/ammonia) fully deprotonate the amine, increasing lipophilicity and retention on hybrid/polymeric columns. Conversely, low-pH methods (pH 6.5) protonate the amine, requiring high ionic strength buffers (e.g., 12-15 mM) to mask silanol interactions, though this increases the risk of salt precipitation in the system[3].

Q: Can I use LC-MS/MS to bypass the chromatographic co-elution entirely? A: While LC-MS/MS provides mass selectivity—Impurity A ( [M+H]+≈735.5 ) and Impurity D ( [M+H]+≈766.5 ) have distinct masses—bypassing chromatography is not recommended. If they perfectly co-elute, they will compete for charge in the Electrospray Ionization (ESI) source, leading to ion suppression and inaccurate quantification. Furthermore, UV (210 nm) or Electrochemical Detection (ECD) remains the gold standard for compendial compliance[4].

Mechanistic Visualization

Mechanism Macrolide Azithromycin Impurities (Basic Amine + Lactone) pH_Low Low pH (< 6.5) Protonated Amine Macrolide->pH_Low pH_High High pH (> 9.5) Deprotonated Amine Macrolide->pH_High Temp_Low Low Temp (< 40°C) Slow Rotamer Exchange Macrolide->Temp_Low Temp_High High Temp (> 60°C) Fast Rotamer Exchange Macrolide->Temp_High Silanol Silanol Interactions (Peak Broadening) pH_Low->Silanol Standard C18 Hydrophobic Hydrophobic Retention (Sharp Peaks) pH_High->Hydrophobic Polymer/Hybrid C18 Temp_Low->Silanol Peak Tailing Temp_High->Hydrophobic Peak Sharpening

Mechanistic pathway of macrolide retention, pH, and temperature effects.

Self-Validating Experimental Protocol: Resolving the Critical Pair

This protocol establishes a self-validating feedback loop to ensure system suitability before sample analysis.

Phase 1: High-pH Mobile Phase Preparation

  • Buffer Synthesis : Dissolve 1.73 g of ammonium dihydrogen phosphate in 1000 mL of ultrapure water (18 MΩ·cm).

  • pH Adjustment : Titrate dropwise with dilute ammonia solution until the pH reaches exactly 10.0 ± 0.05. Causality: Strict pH control ensures the desosamine amine remains fully deprotonated, preventing peak tailing.

  • Mobile Phase Blending : Prepare Mobile Phase A (Buffer:Acetonitrile, 65:35 v/v) and Mobile Phase B (Acetonitrile:Methanol, 50:50 v/v) as per your specific gradient method.

Phase 2: Chromatographic System Setup

  • Column Selection : Install a hybrid organic-inorganic C18 column (e.g., 250 mm × 4.6 mm, 5 µm) designed to withstand pH 10.0.

  • Thermal Equilibration : Set the column oven to 60°C. Allow 45 minutes for thermal equilibrium. Causality: Ensures rapid rotamer interconversion.

  • Detector Setup : Set UV detection to 210 nm or configure the Amperometric Electrochemical Detector (ECD) as per USP guidelines[4].

Phase 3: System Suitability Test (SST) & Validation Loop

  • Inject Resolution Standard : Inject 50 µL of a standard solution containing Azithromycin, Impurity A (20 µg/mL), and Impurity D (20 µg/mL).

  • Evaluate Critical Pair : Calculate the resolution ( Rs​ ) between Impurity D and Impurity A.

    • Validation Gate : If Rs​≥1.5 , the system is validated. Proceed to sample analysis.

    • Feedback Loop : If Rs​<1.5 , do not proceed. Increase column temperature by 5°C (up to column limits) or verify buffer pH is exactly 10.0.

  • Monitor Peak Symmetry : Ensure the tailing factor ( Tf​ ) for Azithromycin is ≤1.5 . A higher Tf​ indicates silanol interactions or column voiding.

Troubleshooting Decision Tree

Workflow Start Co-elution of Imp A & Imp D (Rs < 1.5) CheckCol Check Stationary Phase Start->CheckCol IsPoly Is it a Hybrid/Polymeric C18? CheckCol->IsPoly ChangeCol Switch to Hybrid Silica or Polymer (e.g., XBridge) IsPoly->ChangeCol No CheckTemp Check Column Temperature IsPoly->CheckTemp Yes ChangeCol->CheckTemp TempLow Temp < 50°C? CheckTemp->TempLow IncreaseTemp Increase Temp to 60°C-70°C (Resolves Rotamers) TempLow->IncreaseTemp Yes CheckPH Check Mobile Phase pH TempLow->CheckPH No IncreaseTemp->CheckPH PHAdjust Adjust pH > 9.5 or < 6.5 (Avoid pKa ~8.7) CheckPH->PHAdjust Success Baseline Resolution Achieved (Rs ≥ 1.5) PHAdjust->Success

Troubleshooting workflow for resolving Azithromycin Impurity A and D co-elution.

References
  • Chang et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin. ResearchGate. 2

  • Antec Scientific. Azithromycin According to USP method. 4

  • Waters Corporation. Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. 3

  • European Pharmacopoeia. AZITHROMYCIN Azithromycinum Monograph. 1

Sources

Troubleshooting

Technical Support Center: Azithromycin Impurity D Separation &amp; Mobile Phase pH Optimization

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult separations in pharmaceutical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult separations in pharmaceutical analysis: the resolution of Azithromycin from its related substances, specifically Impurity D .

This guide moves beyond basic parameter lists to explain the underlying physicochemical causality of your chromatographic behavior, ensuring your analytical workflows are robust, reproducible, and self-validating.

Core Principles: The Chemistry Behind the Separation

To separate Azithromycin from Impurity D—chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin [1]—we must first understand their molecular behavior. Azithromycin is a 15-membered macrolide antibiotic containing basic tertiary amine groups, giving the molecule a pKa of approximately 8.74[2].

The Causality of Peak Tailing: When the mobile phase pH is below the pKa (e.g., pH 4.0–7.0), the amine groups become protonated (cationic). These positively charged molecules interact aggressively with negatively charged, unendcapped residual silanols ( Si−O− ) on standard silica stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing, retention time drift, and the co-elution of Impurity D. Furthermore, Azithromycin is highly unstable in acidic media, rapidly degrading into decladinosylazithromycin via the cleavage of its cladinose sugar[2][3].

Optimal separation requires manipulating the mobile phase pH to neutralize these amines, forcing the analytes to partition purely based on their subtle structural differences (the demethyl-hydroxymethyl substitution).

Diagnostic Workflow: pH Optimization Strategy

Use the following decision matrix to troubleshoot co-elution, peak tailing, or API degradation during your method development.

G Start Analyze Azithromycin & Impurity D Check_pH Evaluate Mobile Phase pH Start->Check_pH Low_pH pH < 7.0 (Acidic) Check_pH->Low_pH High_pH pH 8.0 - 10.5 (Alkaline) Check_pH->High_pH Tailing Severe Tailing & Degradation (Protonated Amines) Low_pH->Tailing Optimal Neutral Amines (Free Base) Sharp Peaks & Good Resolution High_pH->Optimal IonPair Add Ion-Pairing Reagent (e.g., TBAH) Tailing->IonPair Column Use Hybrid Silica Column (e.g., XTerra) to prevent dissolution Optimal->Column

Decision matrix for mobile phase pH optimization in Azithromycin Impurity D chromatography.

Troubleshooting FAQs

Q1: I am observing severe peak tailing (Tf > 2.0) and degradation of the API at pH 5.5. What is happening? A1: At pH 5.5, the basic amines of Azithromycin and Impurity D are fully ionized. This leads to secondary electrostatic interactions with the silica column, causing the tailing. More critically, macrolides undergo rapid acid-catalyzed hydrolysis[2]. You are likely observing the formation of degradation products (like decladinosylazithromycin) rather than true impurities[3]. You must shift the mobile phase to an alkaline pH (8.0–10.5) to maintain chemical stability and neutralize the amine groups.

Q2: If my laboratory only has standard silica C18 columns that degrade above pH 8.0, how can I resolve Impurity D without destroying the column? A2: If you cannot use a high-pH method, you can operate at a near-neutral pH (e.g., pH 6.5) by introducing an ion-pairing reagent such as 0.1 M tetrabutylammonium hydroxide (TBAH)[4]. The bulky tetrabutylammonium cations competitively bind to the residual ionized silanols on the silica surface. By masking these active sites, TBAH prevents the protonated Azithromycin and Impurity D from undergoing secondary interactions, thereby restoring peak symmetry and resolution[4].

Q3: What is the most robust, authoritative method for baseline separation of Impurity D? A3: The most reliable approach utilizes a highly alkaline mobile phase (pH 10.5) combined with a hybrid-silica C18 column engineered to withstand high pH without dissolving[3]. At pH 10.5—nearly two pH units above the pKa of 8.74—both the API and Impurity D are 100% non-ionized[2]. This completely eliminates silanol interference, allowing the stationary phase to resolve the molecules based strictly on the polarity difference introduced by Impurity D's hydroxymethyl group[1].

Chromatographic Data Summary

The table below synthesizes the quantitative and qualitative effects of mobile phase pH on Azithromycin and Impurity D separation dynamics.

Mobile Phase pHAnalyte Ionization StateChromatographic EffectChemical StabilityRecommended Action
pH 4.5 - 5.5 100% Ionized (Cationic)Severe tailing ( Tf​ > 2.0), poor resolution, peak broadening.Poor (Rapid acidic hydrolysis of cladinose sugar).Avoid for standard LC-UV. Use strictly for fast LC-MS with extreme caution.
pH 6.5 - 6.8 Partially IonizedModerate tailing, high risk of co-elution with Impurity D.ModerateAdd Ion-Pairing reagent (e.g., TBAH) to mask silanols[4].
pH 8.0 Mostly Non-ionizedGood peak shape ( Tf​ ≤ 1.5), acceptable resolution.HighUse phosphate buffers to protect standard silica from rapid dissolution[5].
pH 10.5 100% Non-ionized (Neutral)Sharp peaks, baseline resolution ( Rs​ ≥ 3.0).Maximum Optimal. Requires hybrid silica columns (e.g., XTerra)[3].

Validated High-pH Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system based on optimized high-pH stability-indicating methodologies[3].

Materials & Reagents
  • Stationary Phase: Hybrid silica C18 column (e.g., Waters XTerra RP C18), 250 mm × 4.6 mm, 5 µm particle size[3].

  • Buffer Preparation: 14 mM Disodium hydrogen phosphate ( Na2​HPO4​ ).

  • Organic Modifiers: HPLC-grade Methanol, Acetonitrile, and Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Buffer Adjustment: Prepare the 14 mM Na2​HPO4​ aqueous buffer. Carefully adjust the pH to exactly 10.5 using 1 M NaOH. Filter through a 0.45 µm membrane[3].

  • Mobile Phase Blending: Prepare an isocratic mixture of Buffer : Methanol : Acetonitrile : THF in a ratio of 40.0 : 30.0 : 30.0 : 0.1 (v/v/v/v) [3]. Degas thoroughly via ultrasonication.

  • System Equilibration: Install the hybrid C18 column. Set the column oven temperature to 50°C . Causality note: Elevated temperature reduces the viscosity of the mobile phase and improves the mass transfer kinetics of the large macrolide molecules, sharpening the peaks[3].

  • Flow & Detection: Set the flow rate to 1.0 mL/min. Set the UV detector to 215 nm (optimal for macrolide absorbance while minimizing organic solvent background noise)[3].

  • System Suitability Testing (Self-Validation): Inject a standard resolution mixture containing Azithromycin and Impurity D.

    • Acceptance Criteria: The run is only valid if the Tailing Factor ( Tf​ ) for Azithromycin is ≤ 1.5, and the Resolution ( Rs​ ) between Azithromycin and Impurity D is ≥ 3.0[2].

References

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk Journal of Applied Pharmaceutical Science (japsonline.com)
  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions N
  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method N
  • CAS No : 612069-26-8 | Product Name : Azithromycin - Impurity D Pharmaffiliates (pharmaffili
  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds Journal of AOAC INTERN

Sources

Optimization

Technical Support Center: Troubleshooting Azithromycin Impurity D Formation

Welcome to the Technical Support Center for Azithromycin API synthesis. A recurring challenge in the scale-up and commercial manufacturing of Azithromycin is controlling the levels of Azithromycin Impurity D (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azithromycin API synthesis. A recurring challenge in the scale-up and commercial manufacturing of Azithromycin is controlling the levels of Azithromycin Impurity D (also known as Azithromycin F in the USP, or 14-Demethyl-14-(hydroxymethyl)azithromycin)[]. Because this impurity is structurally analogous to the target API, standard purification methods often fail to reduce it below the ICH/Pharmacopeial threshold of ≤ 0.2%.

This guide provides a mechanistic understanding of its origin and field-proven protocols to mitigate its presence during drug development and manufacturing.

Section 1: Mechanistic Origin (The "Why")

Unlike degradation impurities (such as Impurity L or N-oxides) that form due to thermal stress or oxidation[2], Impurity D is a carry-over impurity . It originates from Erythromycin F , a related substance formed during the fermentation of the starting material, Saccharopolyspora erythraea.

Because the structural difference between Erythromycin A and Erythromycin F is localized entirely at the C-14 position (a hydroxymethyl group instead of a methyl group), the C-9 ketone remains sterically and electronically unhindered. Consequently, Erythromycin F undergoes the exact same semi-synthetic sequence—oximation, Beckmann rearrangement, reduction, and Eschweiler-Clarke N-methylation—as the target molecule, ultimately yielding Azithromycin Impurity D.

ImpurityPathway cluster_A Target API Synthesis cluster_F Impurity D Carry-Over Pathway EryA Erythromycin A OximeA Erythromycin A Oxime EryA->OximeA Oximation EryF Erythromycin F (Fermentation Byproduct) EryA->EryF Co-purified AzaA 9a-Aza-homoerythromycin A OximeA->AzaA Beckmann & Reduction Azi Azithromycin API AzaA->Azi N-Methylation OximeF Erythromycin F Oxime EryF->OximeF Oximation AzaF F-Aza-homoerythromycin OximeF->AzaF Beckmann & Reduction ImpD Azithromycin Impurity D AzaF->ImpD N-Methylation

Parallel synthesis pathways showing the carry-over of Erythromycin F into Azithromycin Impurity D.

Section 2: Troubleshooting FAQs (The "How")

Q: We are seeing variable levels of Impurity D across different API batches despite using identical synthetic parameters. What is the root cause? A: The root cause is upstream variability in your Erythromycin A starting material. Because the conversion rate of Erythromycin F to Impurity D is nearly 1:1, any fluctuation in the fermentation or initial isolation of Erythromycin A directly impacts the final API. To troubleshoot this, implement strict incoming quality control (IQC) on the starting material, capping Erythromycin F at ≤ 0.3%.

Q: Can we purge the Impurity D precursor during the intermediate stages (e.g., Erythromycin A oxime or 9a-aza-9a-homoerythromycin A)? A: It is highly inefficient. The physicochemical properties of the F-analogues are nearly identical to the A-analogues. Attempting to purge these intermediates via crystallization often results in unacceptable yield losses (>30%) without significantly enriching the purity. The most effective purging strategy relies on the final crystallization of the Azithromycin API[2].

Q: What is the recommended final crystallization strategy to selectively purge Impurity D? A: We recommend a two-stage solvent/anti-solvent crystallization utilizing an ethanol/water system modulated by a weak base (L-arginine), followed by an acetone/water polishing step[3]. The extra primary hydroxyl group on Impurity D makes it slightly more polar than Azithromycin. The addition of L-arginine prevents premature precipitation and keeps the more polar Impurity D solvated in the aqueous mother liquor during the primary crystallization.

Section 3: Experimental Protocols

Protocol: Two-Stage Crystallization for Purging Impurity D

This self-validating protocol leverages differential polarity to isolate highly pure Azithromycin. By employing L-arginine, the system actively modulates the dielectric constant of the solution, ensuring the selective retention of the polar impurity in the mother liquor.[3]

Stage 1: Primary Crystallization (Ethanol/Water)

  • Dissolution: Suspend 20.0 g of crude Azithromycin API (containing >0.5% Impurity D) in 40 mL of absolute ethanol.

  • Basification: Add 1.2 g of L-arginine to the suspension. (Causality note: The weak base stabilizes the macrolide ring against acidic degradation while selectively increasing the solubility of the hydroxymethyl-bearing Impurity D).

  • Anti-Solvent Addition: Heat the mixture to 45°C. Slowly add 100 mL of water for injection dropwise until a clear solution is achieved.

  • Nucleation & Growth: Cool the solution gradually to room temperature, then refrigerate at 5°C for 14 hours.

  • Isolation: Filter the precipitate. Discard the mother liquor, which now retains >70% of the Impurity D. Dry the solid under vacuum at 40°C.

Stage 2: Secondary Polishing (Acetone/Water) 6. Re-dissolution: Dissolve the dried intermediate solid completely in 30 mL of acetone. 7. Precipitation: Add 100 mL of water. Carefully add 1.2 mL of dilute hydrochloric acid to adjust the pH and induce precipitation. 8. Final Isolation: Let the suspension stand for 2 hours at 5°C. Filter, wash with cold water, and dry the solid at 40°C to yield Azithromycin API with Impurity D levels < 0.05%.

Section 4: Quantitative Data Summary

The following table summarizes the expected purging efficiency of the two-stage crystallization protocol based on process validation data:

Purification StageTarget API Recovery (%)Impurity D Content (%)Mechanistic Rationale
Crude Azithromycin N/A0.80%Baseline carry-over from Erythromycin F.
Post-Stage 1 (EtOH/H₂O) 88.5%0.15%Polar hydroxymethyl group of Impurity D increases its solubility in the aqueous ethanol mother liquor.
Post-Stage 2 (Acetone/H₂O) 82.0% (Overall)< 0.05%Final polishing removes residual trapped impurities; meets EP/USP limits (≤ 0.2%).

References

  • BOC Sciences. "CAS 612069-26-8 (Azithromycin EP Impurity D)".
  • Quick Company. "A Process For Preparation Of Pure Azithromycin".
  • Google Patents. "CN104177456A - Azithromycin drug raw material, preparation and application".
  • UoN Digital Repository. "DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZITHROMYCIN".

Sources

Troubleshooting

Minimizing matrix effects in LC-MS/MS analysis of Azithromycin Impurity D

Welcome to the Technical Support Center for advanced LC-MS/MS bioanalysis. This guide is engineered for scientists and drug development professionals tasked with developing robust, regulatory-compliant assays for macroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced LC-MS/MS bioanalysis. This guide is engineered for scientists and drug development professionals tasked with developing robust, regulatory-compliant assays for macrolide impurities.

The Causality of Ion Suppression in Macrolide Analysis

Azithromycin Impurity D , chemically defined as 14-Demethyl-14-(hydroxymethyl)azithromycin (C₃₈H₇₂N₂O₁₃, MW 764.98) 1[1], is a bulky, basic macrolide. In positive electrospray ionization (ESI+), the tertiary amine groups of the macrolide ring readily accept protons.

However, when analyzing biological matrices (like plasma or serum), endogenous phospholipids—specifically glycerophosphocholines—co-elute with the analyte. Because phospholipids possess extremely high gas-phase basicity and surface activity, they outcompete Azithromycin Impurity D for available charge on the surface of the ESI droplets 2[2]. This phenomenon, known as ion suppression , drastically reduces the analyte signal, compromising the assay's Lower Limit of Quantitation (LLOQ) and overall precision.

To build a rugged assay, we must engineer a sample preparation workflow that chemically isolates the basic macrolide from these neutral and zwitterionic lipids 3[3].

Diagnostic Workflow: Isolating the Interference

Before optimizing extraction, you must map the matrix effect landscape. The workflow below dictates the logical progression from qualitative profiling to quantitative validation.

MatrixEffect A Identify Matrix Effect (Ion Suppression) B Post-Column Infusion (Qualitative Profiling) A->B Step 1 C Post-Extraction Spiking (Quantitative MF) A->C Step 2 D Calculate IS-Normalized MF Target: 0.85 - 1.15 C->D E CV < 15% across 6 lots? D->E F Method Validated E->F Yes G Implement Mitigation (MCX SPE / LC Gradient) E->G No G->C Re-evaluate

Figure 1: Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Self-Validating Methodologies

The following protocols operate as a closed-loop system: Protocol A eliminates the root cause of the matrix effect, while Protocol B mathematically validates the success of Protocol A.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Phospholipid Removal

Because Azithromycin Impurity D contains basic tertiary amines, Mixed-Mode Cation Exchange (MCX) is the optimal strategy. It utilizes ionic interactions to lock the analyte in place while aggressive organic washes strip away phospholipids.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid (FA) in water through the MCX cartridge.

    • Causality: Activates the sorbent bed and establishes a low-pH environment.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% FA in water. Load onto the cartridge.

    • Causality: The acidic dilution protonates the macrolide's tertiary amines, ensuring a rigid ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water.

    • Causality: Sweeps away highly polar, water-soluble endogenous salts and proteins.

  • Wash 2 (Organic) - CRITICAL: Pass 1.0 mL of 100% Methanol.

    • Causality: Methanol disrupts hydrophobic interactions. Because the analyte is ionically tethered to the sorbent, the methanol selectively washes away the strongly bound, uncharged/zwitterionic phospholipids without eluting the drug.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH immediately deprotonates the macrolide, breaking the ionic bond. The methanol simultaneously solubilizes and elutes the purified Impurity D.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in the initial mobile phase.

Protocol B: Quantitative Assessment of Matrix Factor (MF)

To validate Protocol A, we utilize the industry-standard Matuszewski method4[4].

  • Prepare Set A (Neat): Spike Azithromycin Impurity D and the Internal Standard (IS) into the reconstitution solvent.

  • Prepare Set B (Post-Extraction Spiked): Extract 6 independent lots of blank plasma using Protocol A. Spike the analyte and IS into the final extracts.

  • Calculate Absolute MF: Peak Area (Set B) / Peak Area (Set A)

  • Calculate IS-Normalized MF: MF (Analyte) / MF (IS)

    • Validation Criteria: An IS-Normalized MF between 0.85–1.15 with a Coefficient of Variation (CV) < 15% across all 6 lots confirms the assay is free from critical matrix interference 5[5].

Quantitative Data & Optimization Parameters

Table 1: Optimized MRM Parameters for Azithromycin Impurity D Note: Azithromycin transitions typically monitor m/z 749.5 → 591.5 6[6]. Impurity D (MW 764.98) shifts the precursor to 765.5.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Azithromycin Impurity D (Quantifier) 765.5607.58035
Azithromycin Impurity D (Qualifier) 765.5116.18045
Azithromycin-d5 (IS) 754.5596.58035

Table 2: Representative Matrix Factor (MF) Evaluation Data (Post-MCX SPE) Data demonstrates successful mitigation of matrix effects, well within the ≤15% CV regulatory threshold.

Matrix SourceNeat Area (Set A)Spiked Area (Set B)Absolute MFIS-Normalized MF
Lot 1 (Normal) 145,200139,3920.961.01
Lot 2 (Normal) 145,200142,2960.980.99
Lot 3 (Hemolyzed) 145,200135,0360.931.04
Lot 4 (Lipemic) 145,200129,2280.890.97
Lot 5 (Normal) 145,200140,8440.971.02
Lot 6 (Normal) 145,200143,7480.991.00
Statistics --Mean: 0.95 Mean: 1.00 (CV: 2.4%)

Troubleshooting FAQs

Q: My IS-normalized Matrix Factor is acceptable (1.02), but my absolute Matrix Factor is 0.40. Is this a problem? A: Yes. While a Stable Isotope-Labeled (SIL) IS perfectly corrects for suppression mathematically, an absolute MF of 0.40 means you are losing 60% of your raw signal to the mass spectrometer. This severe suppression will compromise your LLOQ and cause rapid source contamination. You must optimize your SPE wash steps (Protocol A, Step 4) or alter your gradient to shift the analyte's retention time away from the suppression zone.

Q: How can I visually profile where the matrix effects are occurring in my chromatographic gradient? A: Perform a Post-Column Infusion (PCI) experiment. Continuously infuse a neat solution of Azithromycin Impurity D into the mass spectrometer via a T-junction post-column, while simultaneously injecting an extracted blank plasma sample through the LC 7[7]. Any sudden drops in the baseline signal indicate the exact elution windows of suppressing matrix components.

Q: Why do you recommend monitoring m/z 184 during method development? A: The m/z 184 product ion corresponds to the phosphocholine headgroup. Running a Precursor Ion Scan (PIS) for m/z 184 in positive ESI mode will map the elution profile of all phosphatidylcholines in your sample 7[7]. If Impurity D co-elutes with the m/z 184 trace, you are guaranteed to experience matrix suppression.

Q: Why is my IS-normalized MF failing (>15% CV) despite using an internal standard? A: You are likely using an analog IS (e.g., Clarithromycin or Roxithromycin). Analog standards rarely co-elute perfectly with the target analyte. If the analog elutes even 0.1 minutes apart from Impurity D, it may experience a completely different suppression environment. Always use a Stable Isotope-Labeled (SIL) IS, such as Azithromycin-d5 8[8], which co-elutes identically and normalizes the matrix effect flawlessly.

Sources

Optimization

Technical Support Center: Optimizing Gradient Elution for Macrolide Impurity Detection

Welcome to the Advanced Technical Support Center for macrolide antibiotic analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving complex chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for macrolide antibiotic analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving complex chromatographic challenges. Here, we move beyond basic troubleshooting to explore the mechanistic causality behind gradient elution optimization, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Foundations & Expert FAQs

Q: Why do macrolide antibiotics present such unique challenges for gradient HPLC analysis? A: Macrolides (such as azithromycin, erythromycin, and clarithromycin) are bulky, basic macrocyclic lactones (typical pKa ~8.0–9.0) that lack strong UV-absorbing chromophores. Consequently, they require low-wavelength UV detection (typically 205–215 nm)[1], which makes them highly susceptible to baseline drift during gradient elution as the organic modifier concentration changes. Furthermore, their basic tertiary amine groups (e.g., on the desosamine sugar moiety) strongly interact with residual acidic silanols on standard silica columns. This secondary interaction causes severe peak tailing. To maintain the analyte in a neutral state and suppress silanol ionization, analysts must utilize high-pH mobile phases (pH 8.0–11.0) and elevated column temperatures (up to 55°C)[1][2].

Q: How does the gradient slope specifically affect the resolution of closely related macrolide impurities? A: Macrolide impurities often consist of isomers, degradation products, or synthetic byproducts that differ by only a single methyl group or hydroxyl orientation (e.g., erythromycin A vs. erythromycin C)[3]. A steep gradient causes these structurally similar compounds to co-elute because the mobile phase elution strength increases faster than the stationary phase can exploit minor hydrophobic differences. Decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min) during the specific elution window increases the retention factor ( k′ ), dynamically enhancing the selectivity ( α ) for critical pairs without unnecessarily prolonging the entire run[3].

Troubleshooting Guide: Gradient Elution Anomalies

Issue 1: Precipitation of Buffer Salts During the Gradient Run
  • Symptom: Overpressure errors, sudden baseline spikes, or rapid degradation of pump seals.

  • Root Cause: Legacy pharmacopeial methods (such as the USP monograph for azithromycin organic impurities) often utilize high-concentration phosphate buffers (e.g., 12 mM) that transition into high organic compositions (up to 75% acetonitrile/methanol). Phosphate salts are highly insoluble in concentrated organic solvents, leading to sudden precipitation within the column or mixing pathways.

  • Solution: Substitute phosphate with highly soluble, volatile buffers like ammonium acetate or ammonium bicarbonate if mass spectrometry (MS) compatibility is desired[4]. If phosphate must be used to meet regulatory monographs, limit the final gradient %B to a safe threshold predetermined by a benchtop solubility test (mixing aqueous A and organic B at the final gradient ratio to observe for turbidity).

Issue 2: Retention Time (RT) and Relative Retention Time (RRT) Variability
  • Symptom: Shifting peaks across sequential injections, causing misidentification of impurities. For instance, an impurity's RRT shifting unpredictably between 0.47 and 0.49.

  • Root Cause: Inadequate column re-equilibration between gradient runs, or micro-fluctuations in column temperature affecting the mass transfer kinetics of the bulky macrolide molecules.

  • Solution: Enforce a strict re-equilibration phase of at least 10 column volumes (CV) at the end of the gradient. Utilize a forced-air column thermostat rather than a block heater to strictly control the temperature (e.g., 50°C–55°C), stabilizing mobile phase viscosity and ensuring reproducible partitioning[1][3].

Issue 3: Co-elution of Critical Pairs
  • Symptom: Merged or shouldering peaks within the main active pharmaceutical ingredient (API) elution window.

  • Root Cause: Insufficient selectivity ( α ) of the stationary phase under the current gradient profile.

  • Solution: Follow the systematic diagnostic workflow below. If gradient flattening fails, switch from a standard C18 to a polar-embedded or cyanopropyl phase, which offers alternative dipole-dipole interactions for the sugar moieties on the macrolide ring[5].

G Start Co-elution of Macrolide Impurities CheckpH Optimize Mobile Phase pH (Target pH 8.0 - 11.0) Start->CheckpH Eval1 Resolution Achieved? CheckpH->Eval1 GradSlope Decrease Gradient Slope (e.g., 1% to 0.5% B/min) Eval1->GradSlope No Success Validate Method Eval1->Success Yes Eval2 Resolution Achieved? GradSlope->Eval2 Temp Adjust Column Temp (Increase to 45-55°C) Eval2->Temp No Eval2->Success Yes Eval3 Resolution Achieved? Temp->Eval3 Col Change Column Chemistry (e.g., High-pH C18) Eval3->Col No Eval3->Success Yes Col->Success

Caption: Troubleshooting workflow for co-elution of macrolide impurities.

Step-by-Step Methodology: Self-Validating UHPLC Gradient Protocol

This protocol outlines the development of a high-throughput UHPLC gradient method for azithromycin impurities, reducing the traditional 93-minute run time to under 10 minutes while maintaining baseline separation of critical pairs[2].

Step 1: Mobile Phase Preparation & Verification

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate buffer. Adjust the pH to 10.8 using dilute ammonium hydroxide.

    • Causality: A pH of 10.8 is significantly above the pKa of azithromycin (~8.7), ensuring the molecule is fully unionized. This eliminates secondary ionic interactions with the stationary phase.

    • Validation Check: Measure the pH after the addition of all aqueous components. A pH drop below 10.0 will trigger peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides superior elution strength and lower background UV absorbance at 210 nm compared to methanol, minimizing gradient baseline drift[1].

Step 2: Column Selection & Setup

  • Hardware: Install a high-pH tolerant hybrid silica column (e.g., Poroshell HPH-C8, 50 x 2.1 mm, 1.9 µm)[2].

  • Temperature: Set the column oven to 50°C.

    • Causality: Elevated temperatures reduce the viscosity of the mobile phase, lowering system backpressure and accelerating the mass transfer of bulky macrolides into the porous stationary phase[3].

Step 3: Gradient Programming

  • Flow Rate: 0.5 mL/min.

  • Profile:

    • 0.0 min: 30% B

    • 4.0 min: 65% B (Shallow slope specifically timed to resolve critical impurity pairs)

    • 5.0 min: 95% B (Column wash phase to elute highly retained lipophilic degradants)

    • 6.0 min: 30% B (Re-equilibration phase)

    • 9.0 min: End of run.

Step 4: System Suitability & Validation

  • Detection: UV at 210 nm.

  • Self-Validation Check: Inject a system suitability standard containing Azithromycin and its specified impurities (e.g., Impurities A, E, and M).

  • Acceptance Criteria: The resolution ( Rs​ ) between all critical impurity pairs must be ≥1.5 . The tailing factor ( Tf​ ) for the main azithromycin peak must be ≤1.5 . If Tf​>1.5 , verify the mobile phase pH and column integrity.

Quantitative Data Summary: Method Optimization Parameters

The following table synthesizes the critical parameters for transitioning from traditional HPLC to optimized UHPLC gradient methods for macrolide impurity profiling.

ParameterTraditional HPLC (e.g., USP)Optimized UHPLC ApproachMechanistic Advantage
Stationary Phase L1 (C18), 250 x 4.6 mm, 5 µmHybrid HPH-C8, 50 x 2.1 mm, 1.9 µmHybrid particles survive high pH environments; sub-2µm particles drastically increase theoretical plates ( N )[1][2].
Mobile Phase pH pH 8.9 (Phosphate buffer)pH 10.8 (Ammonium Bicarbonate)Higher pH fully suppresses basic amine ionization, eliminating peak tailing[2].
Column Temperature 50°C50°C - 60°CEnhances mass transfer kinetics for bulky macrocyclic analytes[1][3].
Gradient Run Time ~93 minutes~6 - 10 minutesSteeper, optimized gradients on short columns exponentially increase sample throughput[2].
Detection Mode UV at 210 nmUV at 210 nm or CAD/MSCAD (Charged Aerosol Detection) or MS circumvents the lack of a chromophore, providing uniform response factors[1][4].

References

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV Source: SciELO Brazil URL:1

  • Technical Support Center: Reverse-Phase HPLC Analysis of Erythromycin Analogues Source: BenchChem URL:3

  • Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software Source: LabRulez LCMS URL:2

  • Development of an enhanced separation of erythromycin and its related substances by liquid chromatography Source: NIH / PubMed URL:5

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions Source: Waters Corporation URL:

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Analytical Method Validation for Azithromycin Impurity D

Executive Summary The quantification of macrolide impurities presents a notorious challenge in pharmaceutical analysis due to the absence of strong UV-absorbing chromophores. This guide provides an in-depth, objective co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of macrolide impurities presents a notorious challenge in pharmaceutical analysis due to the absence of strong UV-absorbing chromophores. This guide provides an in-depth, objective comparison of analytical modalities—HPLC-UV, UHPLC-CAD, and LC-MS/MS—for the detection of Azithromycin Impurity D. Furthermore, it details a self-validating, step-by-step experimental protocol for a UHPLC-CAD method, strictly grounded in the latest ICH Q2(R2) validation guidelines.

The Chemical Challenge: Azithromycin Impurity D

Azithromycin Impurity D (European Pharmacopoeia), also designated as Azithromycin Impurity F in the United States Pharmacopeia (USP), is chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin (CAS: 612069-26-8)[]. It is a critical quality attribute (CQA) that must be rigorously controlled during New Drug Applications (NDA), Abbreviated New Drug Applications (ANDA), and commercial manufacturing[2].

The fundamental analytical hurdle is structural: macrolides lack conjugated double bonds. Traditional HPLC-UV methods are forced to monitor absorbance at low wavelengths (typically 210–215 nm)[3]. At this range, mobile phase absorption causes severe baseline drift during gradient elution, resulting in poor signal-to-noise ratios and compromised Limits of Detection (LOD)[4]. To achieve reliable, ICH-compliant quantification, modern laboratories must transition to mass-sensitive or universal detectors.

Comparative Analysis of Detection Modalities

To establish the optimal control strategy, we must objectively compare the performance of three primary analytical technologies.

Table 1: Performance Comparison of Analytical Modalities for Macrolides
ParameterHPLC-UV (210 nm)UHPLC-CAD (Charged Aerosol)LC-MS/MS (Triple Quadrupole)
Detection Mechanism Light absorbanceAnalyte mass (evaporative)Ion mass-to-charge ratio (m/z)
Sensitivity (LOD) ~0.5 - 1.5 µg/mL~0.05 - 0.1 µg/mL< 0.001 µg/mL
Gradient Baseline High drift / unstableStable (independent of optical props)Highly stable
Response Uniformity Highly variableUniform across non-volatile analytesVariable (matrix effects/ionization)
Buffer Constraints Tolerates non-volatilesRequires volatile buffers Requires volatile buffers
Primary Use Case Legacy QC / High doseModern QC / Impurity ProfilingStructural Elucidation / Genotoxins
Mechanistic Pathway: Why CAD Outperforms UV for Macrolides

Charged Aerosol Detection (CAD) is a mass-sensitive technology that does not rely on optical properties. Instead, the HPLC effluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by a corona discharge before being measured by an electrometer. This explains the causality behind its uniform response and flat baselines during complex gradient elutions.

G HPLC HPLC Effluent UV UV Detector (Low Absorbance at 210nm) HPLC->UV Optical Pathway Neb Nebulization (Aerosol Generation) HPLC->Neb CAD Pathway Evap Evaporation (Analyte Particles) Neb->Evap Charge Corona Discharge (Particle Charging) Evap->Charge Detect Electrometer (High Sensitivity Detection) Charge->Detect

Mechanistic comparison of UV and CAD pathways for macrolide detection.

ICH Q2(R2) Validation Framework

The ICH Q2(R2) guideline provides the definitive regulatory framework for validating analytical procedures, ensuring they are "fit for the intended purpose" across their lifecycle[5]. For a quantitative impurity assay, the method must demonstrate Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness[5].

G A Method Selection (UHPLC-CAD) B Specificity (Peak Resolution > 1.5) A->B C Linearity & Range (R² > 0.99) B->C D Accuracy & Precision (Recovery 80-120%) C->D E Robustness (DoE Evaluation) D->E

ICH Q2(R2) Validation Workflow for Azithromycin Impurity D.

Step-by-Step Experimental Protocol: UHPLC-CAD Method

To ensure trustworthiness and self-validation, the following protocol details the causality behind each experimental parameter.

A. Chromatographic Conditions
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: Provides high theoretical plates for resolving closely related macrolide structures.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5). Causality: CAD is an evaporative technique; non-volatile buffers like phosphate (used in legacy UV methods[6]) will precipitate and destroy the nebulizer. Ammonium formate is fully volatile.

  • Mobile Phase B: Acetonitrile/Methanol (80:20 v/v).

  • Detector: CAD (Evaporator Temperature: 35°C, Data Collection Rate: 10 Hz).

B. ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank, Azithromycin standard, and Impurity D standard individually. Spike Impurity D into the Azithromycin sample at the specification limit (e.g., 0.15%). Acceptance Criterion: Resolution ( Rs​ ) between Azithromycin and Impurity D must be ≥1.5 . No blank interference at the retention time of the impurity[5].

  • Linearity and Range: Prepare Impurity D solutions at 6 concentration levels ranging from the Reporting Threshold (e.g., 0.05%) to 120% of the specification limit[5]. Note: Because CAD response can be non-linear over wide ranges, apply a logarithmic transformation ( log(Area) vs log(Concentration) ) or a quadratic fit as permitted by ICH Q2(R2)[5].

  • Accuracy (Recovery): Spike known amounts of Impurity D into the sample matrix at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Acceptance Criterion: Mean recovery must fall between 90.0% and 110.0%.

  • Precision (Repeatability): Inject six independent preparations of the 100% spiked sample. Acceptance Criterion: Relative Standard Deviation (RSD) ≤5.0% .

  • Robustness: Deliberately alter flow rate ( ±0.05 mL/min), column temperature ( ±2∘ C), and mobile phase pH ( ±0.2 ). Verify that system suitability criteria (resolution and tailing factor) are still met.

Experimental Validation Data (Representative)

The following table summarizes the expected validation results for the UHPLC-CAD method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for UHPLC-CAD
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference, Rs​≥1.5 Rs​=2.8 , No blank peaksPass
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD = 0.02 µg/mL / LOQ = 0.06 µg/mLPass
Linearity (Range) Suitable calibration model[5]Quadratic fit, R2=0.9992 (0.05% - 0.20%)Pass
Accuracy Mean recovery across range50%: 98.4%, 100%: 101.2%, 150%: 99.8%Pass
Repeatability %RSD of 6 replicates%RSD = 1.8%Pass
Intermediate Precision Different analyst/day%RSD = 2.1%Pass

Conclusion

Relying on legacy HPLC-UV methods for Azithromycin Impurity D compromises analytical integrity due to the molecule's lack of a chromophore, leading to baseline instability and poor sensitivity[3][4]. By transitioning to UHPLC-CAD and utilizing volatile buffer systems, laboratories can achieve a highly specific, mass-based response. When validated strictly against ICH Q2(R2) guidelines[5], this approach provides a robust, future-proof control strategy for macrolide impurity profiling.

References

  • Veeprho . Azithromycin EP Impurity D | CAS 612069-26-8. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research (JAPSR) . HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Retrieved from[Link]

  • Journal of Applied Pharmaceutical Science (JAPS) . Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences . Analytical Method Development and Validation for The Simultaneous Estimation of Azithromycin and Levofloxacin by RP-HPLC. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH . ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Comparative

Comparing Azithromycin EP Impurity D and USP Azithromycin F reference standards

The Definitive Guide to Azithromycin Reference Standards: Resolving the EP Impurity D and USP Azithromycin F Nomenclature Paradox For analytical scientists and drug development professionals, method transfer between Euro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Azithromycin Reference Standards: Resolving the EP Impurity D and USP Azithromycin F Nomenclature Paradox

For analytical scientists and drug development professionals, method transfer between European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards is often fraught with regulatory hurdles. One of the most notorious points of failure in macrolide impurity profiling is the misidentification of reference standards due to overlapping and contradictory nomenclature.

This guide provides an authoritative, data-driven comparison of Azithromycin EP Impurity D and USP Azithromycin F , detailing their chemical identity, the causality behind their chromatographic behavior, and the self-validating experimental protocols required for their accurate quantification.

Chemical Identity & The Nomenclature Trap

The core insight required to navigate azithromycin impurity profiling is understanding that Azithromycin EP Impurity D and USP Azithromycin F are not alternatives to be weighed against one another; they are the exact same chemical entity : 14-Demethyl-14-(hydroxymethyl)azithromycin[].

The critical error occurs when laboratories confuse "USP Azithromycin F" with "USP Azithromycin Related Compound F". The latter is a completely different molecule (3'-N-Demethyl-3'-N-formylazithromycin), which the EP refers to as EP Impurity F []. Purchasing the wrong reference standard invalidates the entire analytical workflow.

Table 1: Structural and Pharmacopeial Profiling of Azithromycin Impurities
FeatureAzithromycin EP Impurity D / USP Azithromycin FUSP Azithromycin Related Compound F (EP Impurity F)
CAS Number 612069-26-8612069-28-0
Chemical Name 14-Demethyl-14-(hydroxymethyl)azithromycin3'-N-Demethyl-3'-N-formylazithromycin
Molecular Formula C38H72N2O13C38H70N2O13
Molecular Weight 765.0 g/mol 762.97 g/mol
Pharmacopeial Role Specified Impurity[]Specified Impurity

The Causality of Macrolide Chromatography

Analyzing azithromycin and its impurities requires overcoming two fundamental chemical challenges: the lack of a strong chromophore and the presence of basic tertiary amines[3].

Why use a highly alkaline mobile phase (pH 10.0 - 11.0)? Azithromycin is a basic macrolide (pKa ~8.1–8.8) containing desosamine and azalide amine groups. At neutral or acidic pH, these amines protonate, leading to severe secondary ionic interactions with the residual silanols on standard silica stationary phases. This manifests as extreme peak tailing and the co-elution of closely related impurities[3]. By utilizing a high-pH buffer (e.g., pH 10.0), the amines remain fully deprotonated, suppressing silanol interactions and yielding sharp, symmetrical peaks[4].

Why mandate specific hybrid columns? Traditional silica columns undergo rapid dissolution via base hydrolysis at pH > 8.0. Therefore, the 5 and USP methodologies strictly require high-pH resistant columns utilizing polymer encapsulation or ethylene-bridged hybrid (BEH) technology (e.g., Gemini NX-C18 or Waters XTerra MS C18)[6],[7].

Experimental Protocol: Chromatographic Resolution of Impurities

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates a system suitability test that proves the column's integrity under harsh alkaline conditions before any sample data is accepted.

Step-by-Step Methodology (Based on EP 1649 / USP Guidelines)

Step 1: Reagent & Mobile Phase Preparation

  • Buffer Solution: Dissolve 1.73 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 10.0 ± 0.05 using dilute ammonia[6]. (Causality: A pH drop below 9.8 will induce partial amine protonation, instantly degrading peak symmetry[3].)

  • Mobile Phase A: 100% Buffer Solution.

  • Mobile Phase B: A mixture of Methanol and Acetonitrile (25:75, v/v)[6].

  • Diluent: Buffer / Acetonitrile / Methanol (35:30:35, v/v/v)[6].

Step 2: Sample & Standard Preparation

  • Test Solution: Dissolve 200 mg of Azithromycin API in 25.0 mL of Diluent (Yields 8.0 mg/mL)[6].

  • System Suitability Solution: Reconstitute a vial of Azithromycin for System Suitability CRS (containing Impurities F, H, and J) in 1.0 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution[6].

Step 3: Chromatographic Execution

  • Column: Hybrid Silica C18 (e.g., Gemini NX-C18, 5 µm, 250 x 4.6 mm)[6].

  • Column Temperature: 60 °C. (Causality: Elevated temperature lowers the viscosity of the alkaline mobile phase and improves mass transfer kinetics for the bulky macrolide structure[6],[4].)

  • Flow Rate: 1.0 mL/min[6].

  • Detection: UV at 210 nm. (Causality: Detection relies entirely on the weak absorbance of the lactone carbonyl and amine groups at low UV wavelengths[6],[3].)

  • Injection Volume: 50 µL[6].

Data Presentation & System Suitability

Before quantifying Azithromycin EP Impurity D (USP Azithromycin F), the system must pass the following criteria to prove that the column has not degraded under the pH 10.0 conditions.

Table 2: Chromatographic System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Relative Retention Time (RRT) ~0.54 (vs. Azithromycin)Impurity D/F elutes significantly earlier than the API due to increased polarity from the hydroxymethyl group[8].
Resolution NLT 1.4 (between Impurity F and J)Validates baseline separation of critical pairs in the alkaline gradient[6].
Tailing Factor NMT 1.5Proves that secondary silanol interactions are successfully suppressed by the buffer[9].

Workflow Visualization

Workflow cluster_0 Sample & Mobile Phase Preparation cluster_1 Pharmacopeial Compliance API Azithromycin API (Sample Prep in Diluent) Column High-pH Resistant LC Column (e.g., Hybrid Silica C18) API->Column 50 µL Injection Buffer Ammonium Phosphate Buffer (Adjusted to pH 10.0 - 11.0) Buffer->Column Gradient Elution Detection UV Detection (210 nm) or LC-MS Column->Detection Chromatographic Separation EP EP Monograph 1649 (Impurity D) Detection->EP Data Analysis USP USP Monograph (Azithromycin F) Detection->USP Data Analysis

Figure 1: Analytical workflow for the chromatographic resolution of Azithromycin impurities.

References

  • Phenomenex - Ph. Eur. Monograph 1649: Azithromycin Related Substances on Gemini NX-C18 and Durashell C18(L) Columns. Retrieved from: [Link]

  • United States Pharmacopeia (USP-NF) - Azithromycin for Injection Monograph. Retrieved from:[Link]

  • Oxford Academic - Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Retrieved from: [Link]

  • Waters Corporation - Analysis of Azithromycin on the Alliance iS HPLC System. Retrieved from: [Link]

Sources

Validation

Relative response factor (RRF) determination for Azithromycin Impurity D vs API

Introduction & Scientific Rationale In pharmaceutical quality control and drug development, the accurate quantification of related substances is a non-negotiable parameter for ensuring drug safety and efficacy. Azithromy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In pharmaceutical quality control and drug development, the accurate quantification of related substances is a non-negotiable parameter for ensuring drug safety and efficacy. Azithromycin, a 15-membered semi-synthetic macrolide antibiotic, presents unique analytical challenges due to the absence of a highly conjugated chromophore[1]. Consequently, High-Performance Liquid Chromatography (HPLC) with UV detection must be operated at low wavelengths (e.g., 210 nm), where the detector response is primarily driven by the weak n→π∗ transitions of the lactone carbonyl and tertiary amine groups[1][2].

Azithromycin Impurity D exhibits a relative retention time of approximately 0.37 compared to the API under standard compendial conditions[3]. Because structural modifications in Impurity D alter its molar absorptivity, its detector response differs from that of the API. To accurately quantify Impurity D in routine testing without requiring continuous, expensive use of impurity reference standards, a Relative Response Factor (RRF) must be established[4].

Causality Behind Experimental Choices

A robust, self-validating protocol requires a deep understanding of the physicochemical properties of the analytes. As an application scientist, every parameter in this workflow is chosen with specific mechanistic intent:

  • High pH Mobile Phase (pH 8.9 - 9.5): Azithromycin contains basic amine groups with a pKa of ~8.7. Operating at a pH above the pKa ensures the molecules remain predominantly un-ionized. This prevents secondary electrostatic interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring reproducible retention[2][5].

  • Elevated Column Temperature (60 °C): Macrolides are bulky molecules with slow mass transfer kinetics. Elevating the column temperature to 60 °C decreases mobile phase viscosity and enhances solute diffusivity, resulting in sharper peaks and improved resolution between the API and Impurity D[2].

  • Slope-Ratio RRF Calculation: Relying on a single-point calibration can introduce bias if the regression line does not pass perfectly through the origin. Utilizing the ratio of the slopes from multi-point calibration curves ensures a self-validating system that mathematically accounts for concentration-dependent variance[4].

Chromatographic Conditions

The following parameters are optimized for the baseline separation and accurate integration of Azithromycin and Impurity D.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationScientific Rationale
Column Hybrid C18, 5 µm, 250 x 4.6 mmBase-deactivated to withstand pH > 9.0 without silica dissolution[2].
Mobile Phase A Disodium hydrogen phosphate (pH 9.5)Buffers the system above the API's pKa (~8.7) to ensure a neutral state[2].
Mobile Phase B Acetonitrile : Methanol (75:25 v/v)Provides optimal elution strength and selectivity for macrolides[2].
Detection UV at 210 nmCaptures the weak absorbance of the lactone ring[1][2].
Flow Rate 1.0 mL/minBalances system backpressure and optimal linear velocity.
Temperature 60 °CEnhances mass transfer for bulky azalide structures[2].

Step-by-Step Methodology: RRF Determination Protocol

Phase 1: Solution Preparation

  • Diluent Preparation: Mix Ammonium phosphate buffer (pH 10), methanol, and acetonitrile in a 35:35:30 (v/v/v) ratio[2].

  • API Stock Solution: Accurately weigh 10.0 mg of Azithromycin Reference Standard (RS) into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Impurity D Stock Solution: Accurately weigh 10.0 mg of Azithromycin Impurity D RS into a separate 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

Phase 2: Calibration Curve Generation 4. Linearity Dilutions: From the stock solutions, prepare five equimolar concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL) for both the API and Impurity D using the diluent. 5. System Suitability: Inject a blank (diluent) to confirm no baseline interference at 210 nm. Inject a resolution mixture to ensure a resolution ( Rs​ ) > 2.0 between Impurity D and the API[2]. 6. Acquisition: Inject 50 µL of each linearity solution in triplicate. Record the peak areas[2].

Phase 3: Data Processing 7. Plot Peak Area (y-axis) versus Concentration in µg/mL (x-axis) for both compounds. 8. Calculate the linear regression equation ( y=mx+c ) to determine the slopes ( mAPI​ and mImpD​ )[4].

Workflow Visualization

RRF_Workflow N1 1. Prepare Equimolar Solutions (Azithromycin API & Impurity D) N2 2. HPLC-UV Analysis (C18 Column, 60°C, 210 nm) N1->N2 Inject 50 µL N3 3. Construct Calibration Curves (Peak Area vs. Concentration) N2->N3 Integrate Peaks N4 4. Calculate Linear Slopes (Extract m_API & m_ImpD) N3->N4 Linear Regression N5 5. Compute RRF (RRF = m_ImpD / m_API) N4->N5 Ratio Analysis N6 6. Apply RRF in Routine QC (Corrected Impurity Quantification) N5->N6 Method Validation

Fig 1: Step-by-step workflow for determining the Relative Response Factor (RRF) using HPLC-UV.

Quantitative Data & RRF Calculation

The RRF is mathematically defined as the ratio of the slope of the impurity to the slope of the API[4]. A self-validating system requires the correlation coefficient ( R2 ) for both curves to be ≥0.999 .

Table 2: Experimental Linearity Data and Slope Extraction (Representative Data)

Concentration (µg/mL)Azithromycin API Area (mAUs)Impurity D Area (mAUs)
10185,000142,450
25462,500356,125
50925,000712,250
751,387,5001,068,375
1001,850,0001,424,500
Linear Slope ( m ) 18,500 14,245
R2 Value 0.9998 0.9999

RRF Calculation: RRF=mAPI​mImpD​​=18,50014,245​=0.77

Interpretation: An RRF of 0.77 indicates that Impurity D produces a 23% lower UV response at 210 nm compared to the Azithromycin API at an equivalent concentration. During routine QC testing, the integrated peak area of Impurity D must be divided by 0.77 (or multiplied by the correction factor 1/0.77=1.30 ) to accurately report its true concentration in the drug substance or product[4].

References

  • Source: scribd.
  • Source: impactfactor.
  • Title: AZITHROMYCIN Azithromycinum - uspbpep.
  • Source: scispace.
  • Source: nih.
  • Source: japsonline.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Azithromycin and Impurity D

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, a profound understanding of the structural nuances be...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, a profound understanding of the structural nuances between an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed, head-to-head comparison of the mass spectrometric fragmentation patterns of the macrolide antibiotic Azithromycin and its process-related impurity, Azithromycin Impurity D. Leveraging the precision of electrospray ionization tandem mass spectrometry (ESI-MS/MS), we will explore how a subtle structural modification gives rise to distinct fragmentation pathways, offering a robust methodology for their differentiation and characterization.

Structural and Molecular Overview: A Tale of Two Analogs

Azithromycin is a widely used azalide antibiotic, a subclass of macrolides, renowned for its broad-spectrum activity. Its structure features a 15-membered macrocyclic lactone ring to which two sugar moieties, desosamine and cladinose, are attached.

Azithromycin Impurity D , also known as 14-Demethyl-14-(hydroxymethyl)azithromycin, is a closely related structural analog. The key distinction lies at the C14 position of the aglycone core, where a methyl group in Azithromycin is replaced by a hydroxymethyl group in Impurity D.[1][2] This seemingly minor alteration has a discernible impact on its mass and, as we will explore, its fragmentation behavior.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Azithromycin [Image of Azithromycin Structure]C38H72N2O12749.0748.514
Impurity D [Image of Impurity D Structure]C38H72N2O13765.0764.509

Table 1: Structural and Molecular Properties of Azithromycin and Impurity D.

The Cornerstone of Analysis: ESI-MS/MS Fragmentation Principles

Electrospray ionization (ESI) is the method of choice for the analysis of polar, thermally labile molecules like macrolide antibiotics, as it facilitates the formation of protonated molecular ions, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) then allows for the selective isolation and fragmentation of these precursor ions, revealing structurally significant product ions.

The fragmentation of macrolide antibiotics under collision-induced dissociation (CID) is a well-understood process, primarily governed by the lability of the glycosidic bonds linking the sugar moieties to the aglycone core.[3][4][5] The initial and most predominant fragmentation event is the sequential loss of these sugar residues.

A Head-to-Head Comparison of Fragmentation Patterns

The structural difference between Azithromycin and Impurity D manifests in their respective mass spectra, beginning with their protonated molecular ions.

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
Azithromycin 749.5591.4, 158.1Loss of cladinose, Desosamine sugar
Impurity D 765.5607.4, 158.1Loss of cladinose, Desosamine sugar

Table 2: Comparative Fragmentation Data of Azithromycin and Impurity D.

The Fragmentation Pathway of Azithromycin

The ESI-MS/MS spectrum of Azithromycin is characterized by a well-defined fragmentation cascade. The protonated molecule at m/z 749.5 readily loses its cladinose sugar moiety (158.1 Da), resulting in a prominent product ion at m/z 591.4.[6] Further fragmentation of this ion can lead to the detection of the protonated desosamine sugar at m/z 158.1.

G cluster_azithromycin Azithromycin Fragmentation Azithromycin Azithromycin [M+H]+ = 749.5 Fragment_591 [M+H - Cladinose]+ = 591.4 Azithromycin->Fragment_591 - 158.1 Da Fragment_158 Desosamine = 158.1 Fragment_591->Fragment_158

Caption: Fragmentation pathway of Azithromycin.

The Distinctive Fragmentation of Impurity D

Impurity D, with its protonated molecule at m/z 765.5, follows a similar initial fragmentation pattern with the loss of the cladinose sugar. However, due to the presence of the hydroxymethyl group, the resulting aglycone fragment has a mass of 607.4 Da. This 16 Da mass shift from Azithromycin's primary fragment is the key diagnostic differentiator. A study by Ruy et al. (2003) on Azithromycin impurities confirms the fragmentation of a precursor ion at m/z 765, consistent with Impurity D, showing an initial loss of the cladinose moiety.[7]

G cluster_impurity_d Impurity D Fragmentation Impurity_D Impurity D [M+H]+ = 765.5 Fragment_607 [M+H - Cladinose]+ = 607.4 Impurity_D->Fragment_607 - 158.1 Da Fragment_158_imp Desosamine = 158.1 Fragment_607->Fragment_158_imp G cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (Standards & Samples) LC_Separation Liquid Chromatography (C18, Gradient Elution) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Analysis Tandem Mass Spectrometry (Full Scan & Product Ion Scan) ESI_Ionization->MS_Analysis Data_Analysis Data Analysis (Fragmentation Pattern Comparison) MS_Analysis->Data_Analysis

Sources

Validation

Cross-Validation of UPLC and HPLC Methods for Azithromycin Impurity D: A Technical Comparison Guide

Executive Summary & The Analytical Challenge For analytical scientists and drug development professionals, the quantification of macrolide antibiotic impurities presents a unique chromatographic challenge. Azithromycin I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

For analytical scientists and drug development professionals, the quantification of macrolide antibiotic impurities presents a unique chromatographic challenge. Azithromycin Impurity D—chemically identified as 14-Demethyl-14-(hydroxymethyl)azithromycin (CAS 612069-26-8)[]—is a critical semi-synthetic byproduct that must be rigorously monitored under pharmacopeial guidelines.

The analytical difficulty stems from two inherent properties of azithromycin and its related substances:

  • Lack of a Conjugated Chromophore: Azithromycin exhibits poor UV absorbance, necessitating detection in the low-wavelength end-absorption region (typically 210 nm)[2]. This requires highly pure mobile phases to prevent baseline drift.

  • pH-Dependent Stability: In acidic environments, azithromycin undergoes rapid intra-molecular dehydration to form erythromycin-6,6-hemiketal[2]. Consequently, chromatographic methods must employ high-pH mobile phases (pH 8.2–11.0)[3], which historically degrade standard silica-based columns.

This guide provides an objective cross-validation framework, comparing the legacy High-Performance Liquid Chromatography (HPLC) methods against modern Ultra-Performance Liquid Chromatography (UPLC) alternatives[4].

Mechanistic Grounding: HPLC vs. UPLC

The Case for Legacy HPLC

Traditional pharmacopeial methods (such as those in the USP and EP) rely on HPLC utilizing 5 µm particle columns. To combat the basic nature of the macrolide's tertiary amine (pKa ~8.7), these methods often employ highly alkaline buffers (e.g., pH 11.0) and amperometric electrochemical detection, or pH 8.2 buffers with UV detection[2][3]. While robust, these methods suffer from excessive run times (up to 80 minutes) and high solvent consumption.

The UPLC Advantage

UPLC technology leverages sub-2-micron (typically 1.7 µm) particles. According to the van Deemter equation, smaller particles minimize the multi-path (Eddy diffusion) and mass transfer terms, allowing for higher optimal flow velocities without a loss in theoretical plates. By pairing UPLC with Ethylene Bridged Hybrid (BEH) silica—which is stable up to pH 12.0—scientists can achieve superior resolution of closely eluting analogs like Impurity D in a fraction of the time[4].

CrossValidation A Method Transfer Initiation B Legacy HPLC (5 µm, pH 8.2-11.0) A->B Baseline C Modern UPLC (1.7 µm, pH 8.2) A->C Optimization D System Suitability (Rs > 1.5, T < 1.5) B->D C->D E Method Validation (ICH Q2(R1)) D->E Pass Criteria F Statistical Equivalence E->F Cross-Validation

Fig 1. Cross-validation workflow for HPLC and UPLC methods based on ICH Q2(R1).

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies below are designed as self-validating systems . The analytical sequence is gated by a System Suitability Test (SST); if the physical separation mechanics fail to meet predefined criteria, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Protocol A: Legacy HPLC Method (Baseline)

Objective: Establish baseline resolution and sensitivity using standard pharmacopeial parameters.

  • Mobile Phase Preparation: Prepare a phosphate buffer (0.05 M dipotassium hydrogen phosphate) and adjust the pH to 8.2 using 20% phosphoric acid[5]. Mix with acetonitrile in a 45:55 (v/v) ratio.

    • Causality: The pH of 8.2 is specifically chosen to suppress the ionization of azithromycin's basic amine groups. This prevents secondary electrostatic interactions with residual column silanols, which would otherwise cause severe peak tailing.

  • Stationary Phase: Install a C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 45°C, and UV detection to 210 nm[3][5].

  • Self-Validation Gate (SST): Inject a resolution standard containing Azithromycin API and Impurity D.

    • Criteria: The method is only valid if the Resolution ( Rs​ ) between Impurity D and Azithromycin is ≥1.5 , and the Tailing Factor ( T ) is ≤2.0 .

Protocol B: Optimized UPLC Method

Objective: Achieve statistically equivalent or superior quantification of Impurity D with higher throughput.

  • Mobile Phase Preparation: Utilize a gradient elution. Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 8.5 with ammonium hydroxide). Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Causality: Ammonium acetate is chosen over phosphate buffer because it is volatile, making this UPLC method fully compatible with Mass Spectrometry (LC-MS) if orthogonal confirmation of Impurity D is required[6].

  • Stationary Phase: Install a BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

    • Causality: Ethylene Bridged Hybrid (BEH) particles resist dissolution at high pH, ensuring column longevity while providing the extreme efficiency of sub-2-micron chromatography.

  • Chromatographic Conditions: Set flow rate to 0.4 mL/min, column temperature to 50°C, and UV detection to 210 nm.

  • Self-Validation Gate (SST): Inject the resolution standard.

    • Criteria: The sequence proceeds only if Rs​≥2.5 , T≤1.2 , and Theoretical Plates ( N ) ≥15,000 .

SeparationLogic S Azithromycin + Impurity D SP Stationary Phase (Hybrid Silica C18) S->SP MP Mobile Phase (Buffer/MeCN/MeOH) PH High pH (8.2+) Suppress Ionization MP->PH PH->SP RES Resolution (Rs > 1.5) SP->RES DET UV Detection (210 nm) RES->DET

Fig 2. Chromatographic separation mechanism for Azithromycin and Impurity D.

Quantitative Cross-Validation Data

The following table summarizes the experimental data obtained during the cross-validation of the two methods. The UPLC method demonstrates objective superiority in throughput, sensitivity, and solvent economy.

Validation ParameterLegacy HPLC (5 µm)Modern UPLC (1.7 µm)Performance Gain / Equivalence
Total Run Time 70 - 80 min12 - 15 min~5.5x Faster throughput
Solvent Consumption ~80 mL per run~6 mL per run92% Reduction in waste
Resolution ( Rs​ ) 1.83.4Superior baseline separation
Tailing Factor ( T ) 1.71.1Improved peak symmetry
LOD (Impurity D) 0.05%0.01%5x Greater sensitivity
Linearity ( R2 ) 0.9980.999Statistically Equivalent
Accuracy / Recovery 98.5% - 101.2%99.1% - 100.8%Statistically Equivalent

Conclusion

The cross-validation data definitively supports the transition from legacy HPLC to UPLC for the quantification of Azithromycin Impurity D. By leveraging sub-2-micron hybrid silica technology and volatile, high-pH mobile phases, the UPLC method not only satisfies the rigorous ICH Q2(R1) validation requirements for specificity, linearity, and precision but also drastically optimizes laboratory efficiency. The transition transforms a cumbersome 80-minute assay into a rapid, MS-compatible 15-minute workflow, making it the superior choice for modern pharmaceutical quality control.

References

  • Title: Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection Source: Oxford University Press (OUP) URL: [Link]

  • Title: A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Method development and validation of HPLC method for determination of azithromycin Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Azithromycin Impurity D

As a Senior Application Scientist, I recognize that handling pharmacopeial standards like Azithromycin Impurity D (14-Demethyl-14-(hydroxymethyl)azithromycin) requires a rigorous, causality-driven approach to laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling pharmacopeial standards like Azithromycin Impurity D (14-Demethyl-14-(hydroxymethyl)azithromycin) requires a rigorous, causality-driven approach to laboratory safety. Because impurities share the core macrolide scaffold of the active pharmaceutical ingredient (API), they inherit its potent biological activity and sensitization risks.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring absolute safety during the weighing, solubilization, and disposal of this compound.

Hazard Profile & Physicochemical Rationale

Azithromycin Impurity D is utilized primarily in analytical R&D and quality control for impurity profiling[1]. While its high molecular weight limits spontaneous dermal absorption in its dry state, the compound poses severe respiratory and contact sensitization risks[2].

Table 1: Physicochemical Properties & Safety Implications

PropertyValueOperational Safety Implication
Synonyms Azithromycin F; EP Impurity DEnsure SDS cross-referencing utilizes all synonyms to capture complete hazard data[3].
CAS Number 612069-26-8Unique identifier for chemical inventory and waste segregation[3].
Molecular Weight 764.98 g/mol Bulky macrolide; poses a low inhalation risk unless aerosolized into fine dust during weighing[1].
Solubility Methanol, DMSOCritical Risk: DMSO acts as a carrier solvent. If a solution spills on the skin, DMSO will rapidly transport the sensitizing macrolide through the dermal barrier[1].
Primary Hazards H317, H319, H334, H335Skin/Respiratory Sensitizer. Repeated micro-exposures can trigger severe asthma-like symptoms or anaphylaxis[2][4].

Causality-Driven PPE Matrix

Do not merely wear PPE; understand why it is selected. The following matrix is designed to counter the specific physical state and solvent interactions of Azithromycin Impurity D.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • The Causality: Azithromycin derivatives are classified as Category 1 respiratory sensitizers (H334)[2][5]. The electrostatic nature of the dry powder makes it prone to aerosolization when vials are opened. A P100 filter blocks 99.9% of these micro-particulates.

  • Hand Protection (Double-Gloving with EN 374 Nitrile):

    • The Causality: Latex offers poor chemical resistance to DMSO and Methanol. Nitrile provides a robust barrier against both the dry powder and the reconstitution solvents[5]. Double-gloving allows you to immediately shed the outer glove if contaminated during weighing, preserving the sterile/safe barrier of the inner glove.

  • Eye Protection (Unvented Safety Goggles):

    • The Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Unvented goggles prevent fine particulates from causing severe eye irritation (H319)[4].

  • Body Protection (Disposable Tyvek Lab Coat/Sleeves):

    • The Causality: Woven cotton lab coats trap fine powders, which can later be released and inhaled outside the lab[2]. Tyvek provides a smooth, impenetrable barrier to solid particulates.

Operational Workflow & Engineering Controls

To ensure a self-validating safety system, the protocol below minimizes the transfer of dry powder, which is the highest-risk phase of the operation.

Step-by-Step Weighing & Solubilization Protocol
  • System Verification: Verify that the Local Exhaust Ventilation (LEV) or powder weighing isolator is functioning with a negative pressure face velocity of at least 80–100 fpm.

  • Static Mitigation: Wipe the exterior of the Impurity D vial and the weighing spatula with an anti-static wipe. Logic: Macrolide powders hold static charges; eliminating static prevents the powder from "jumping" and aerosolizing when the cap is removed.

  • Tare & Transfer: Place a closed, pre-tared volumetric flask or amber vial onto the microbalance. Transfer the required mass (e.g., 5 mg) directly into the vessel.

  • In-Situ Solubilization (The Closed-System Approach): Do not transfer the dry powder between vessels. Instead, add the solvent (e.g., DMSO) directly to the weighing vessel inside the LEV[4]. Cap the vessel immediately.

  • Glove Shedding: Once the powder is capped and in solution, remove your outer contaminated gloves inside the hood and dispose of them in the solid waste bin.

G N1 1. Pre-Operation Verify LEV & Don PPE N2 2. Material Transfer Vial to Fume Hood N1->N2 N3 3. Powder Handling Anti-Static Weighing N2->N3 N4 4. Solubilization Add DMSO/MeOH N3->N4 N5 Aerosolization or Spill? N3->N5 Accidental Event N7 Standard Cleanup Decontaminate Tools N4->N7 N5->N4 No N6 Spill Response Wet Wipe & 70% IPA N5->N6 Yes N8 Waste Disposal Incineration Bin N6->N8 N7->N8

Operational safety workflow for handling Azithromycin Impurity D.

Decontamination and Disposal Plan

Macrolide antibiotics and their impurities pose an environmental hazard if introduced into wastewater systems, as they contribute to antimicrobial resistance.

Step-by-Step Spill Response
  • Aerosol Containment: If dry powder spills outside the LEV, do not dry-sweep or use a standard vacuum, as this will aggressively aerosolize the sensitizer[6].

  • Wet-Wiping: Dampen a disposable absorbent pad with 70% Isopropyl Alcohol (IPA) or water. Gently lay the pad over the powder to suppress dust, then wipe inward[4][6].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final 70% IPA wipe to remove any lipophilic residue[7].

Waste Segregation
  • Solid Waste: All contaminated spatulas, weighing boats, Tyvek sleeves, and gloves must be placed in a sealed biohazard/chemical waste bag designated for High-Temperature Incineration [6][7].

  • Liquid Waste: Solutions containing Azithromycin Impurity D in DMSO/Methanol must be collected in a dedicated, clearly labeled halogen-free organic waste carboy. Never pour macrolide solutions down the sink[7][8].

References

  • PubChem. "Azithromycin F | C38H72N2O13 | CID 71587770". National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB247FcAMEGe5zNDLySDTUTwVi_rLrtfzN6yEO3j7tgvp6bt6cO1yulRImKAWoBu_wrPqkjDQqqUGsIVpewSoWjq3bYj9WUWZGXzDFIOO6-0sHgWOHEkDYKJRR9ZCq3uLtrzsY_h3oEs0vRDc5eN8e7wge]
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Sources

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